molecular formula C9H14N4O B1529003 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1803586-13-1

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B1529003
Numéro CAS: 1803586-13-1
Poids moléculaire: 194.23 g/mol
Clé InChI: GZDMVBBZZNTQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1803586-13-1) is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol . It is offered as a high-purity powder for research purposes. The core structure of this compound, which incorporates both piperidine and pyrazole-carboxamide pharmacophores, is of significant interest in medicinal chemistry. Piperidine-pyrazole scaffolds are frequently explored in drug discovery, with documented research into their potential as kinase inhibitors . For instance, a structurally related compound, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), has been identified as a novel cyclin dependent kinase (CDK) inhibitor and has progressed to clinical trials for the treatment of human cancers . Furthermore, molecular hybrids containing pyrazole cores are actively investigated for their antitumor properties, with some analogs functioning as inhibitors of tubulin polymerization, a key target in cancer therapy . The presence of the carboxamide group is a common feature in many bioactive molecules and often contributes to critical hydrogen-bonding interactions with biological targets . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMVBBZZNTQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Properties & Therapeutic Potential of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1]

Executive Summary

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture combines a polar, hydrogen-bond-rich pyrazole-carboxamide core (a proven "hinge-binding" motif) with a saturated piperidine ring that offers solubility and a vector for exploring the solvent-exposed regions of an ATP-binding pocket.[1] This guide dissects its physicochemical profile, synthetic pathways, and mechanistic role as a kinase inhibitor scaffold.[1]

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct functional domains:[1][2]

  • The Pyrazole Ring: Acts as the central aromatic linker and hydrogen bond donor/acceptor.[1]

  • The Carboxamide Group (Position 4): A critical motif for bidentate hydrogen bonding with the kinase hinge region.[1]

  • The Piperidine Ring (Position 3): A solubilizing, aliphatic handle attached at its C3 position, introducing chirality and sp3 character (Fsp3) to the aromatic system.[1]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Formula C₉H₁₄N₄OLow MW ideal for fragment-based screening.[1]
Molecular Weight 194.23 g/mol High Ligand Efficiency (LE) potential.[1]
LogP (Octanol/Water) -0.5 to 0.2 (Predicted)Highly hydrophilic; low lipophilicity risk.[1]
TPSA ~85 ŲGood polarity; suggests high aqueous solubility.[1]
H-Bond Donors 4 (Amide-NH₂, Pyrazole-NH, Pip-NH)High capacity for specific binding interactions.[1]
H-Bond Acceptors 3 (Amide-O, Pyrazole-N, Pip-N)Complementary to backbone carbonyls/amines.[1]
pKa (Basic) ~10.8 (Piperidine NH)Protonated at physiological pH (cationic).[1]
pKa (Acidic) ~14.0 (Pyrazole NH)Remains neutral/protonated in binding pockets.[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]
Tautomerism & Chirality[1]
  • Tautomerism: The 1H-pyrazole moiety exists in dynamic equilibrium between the 1H- and 2H-tautomers.[1] In the crystal lattice or binding pocket, the specific tautomer is selected by the hydrogen bonding environment (e.g., interaction with a "gatekeeper" residue).[1]

  • Chirality: The piperidine ring is attached at its C3 position, creating a chiral center.[1] The molecule exists as (R)- and (S)-enantiomers.[1] In kinase drug development, the (3R,4R) or (3S) configurations often dictate selectivity profiles due to the specific trajectory of the piperidine ring into the ribose or solvent pocket.[1]

Part 2: Synthetic Methodology

The synthesis of this scaffold requires a robust route that allows for nitrogen protection (typically Boc) to prevent polymerization and ensure regioselectivity.[1]

Core Synthetic Protocol: The Enaminone Route[1]

Objective: Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide from Nipecotic Acid.

  • Protection: Convert nipecotic acid (piperidine-3-carboxylic acid) to N-Boc-nipecotic acid using Boc₂O and NaOH.[1]

  • Beta-Keto Ester Formation: Activate the acid (using CDI or EDC) and react with a malonate equivalent (e.g., Meldrum's acid), followed by alcoholysis to yield the beta-keto ester .[1]

  • Enaminone Formation: React the beta-keto ester with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in toluene at reflux.[1] This installs the necessary carbon atom for the pyrazole ring closure.[1]

  • Cyclization: Treat the enaminone intermediate with Hydrazine Hydrate in ethanol. This cyclizes the system to form the 1H-pyrazole-4-carboxylate ester .[1]

  • Amidation: React the ester with aqueous ammonia (NH₄OH) or use a Lewis acid catalyst (e.g., Mg₃N₂) to convert the ester to the primary carboxamide .[1]

  • Deprotection: Remove the Boc group using 4M HCl in Dioxane or TFA/DCM to yield the final salt form.[1]

Visualization: Synthetic Workflow (DOT)

SynthesisPathStartNipecotic Acid(Piperidine-3-COOH)Step1N-Boc Protection(Boc2O, Base)Start->Step1Step2Beta-Keto Ester(Meldrum's Acid -> EtOH)Step1->Step2C-C Bond FormationStep3Enaminone(DMF-DMA, Reflux)Step2->Step3CondensationStep4Cyclization(Hydrazine Hydrate)Step3->Step4Ring ClosureStep5Amidation(NH3/MeOH)Step4->Step5Ester -> AmideFinalTarget:3-(piperidin-3-yl)-1H-pyrazole-4-carboxamideStep5->FinalBoc Deprotection

Caption: Step-wise synthetic pathway from Nipecotic acid to the target pyrazole-carboxamide scaffold.

Part 3: Pharmacological Relevance (SAR & Mechanism)[1]

This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases, particularly the Janus Kinase (JAK) family and Fibroblast Growth Factor Receptors (FGFR) .[1]

Mechanism of Action: The Hinge Binder

The pyrazole-4-carboxamide motif functions as a classic Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) system, mimicking the adenine ring of ATP.[1]

  • Hinge Interaction:

    • The Pyrazole NH (or N) acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu966 in JAK2).[1]

    • The Carboxamide NH₂ acts as a Donor to the backbone carbonyl.[1]

    • The Carboxamide Carbonyl (C=O) acts as an Acceptor from the backbone NH (e.g., Leu932 in JAK2).[1]

  • Solvent Exposure (The Piperidine Role):

    • The piperidine ring projects out of the ATP pocket towards the solvent front.[1]

    • The basic nitrogen (protonated at pH 7.[1]4) can form ionic interactions with Aspartate or Glutamate residues often found at the rim of the catalytic cleft, improving potency and selectivity.[1]

Visualization: Kinase Binding Mode (DOT)[1]

BindingModeHingeKinase Hinge Region(Backbone CO/NH)SolventSolvent Front(Asp/Glu Residues)PyrazPyrazole Ring(Scaffold)Pyraz->HingeH-Bond (Donor)Amide4-Carboxamide(H-Bond Motif)Pyraz->AmidePip3-Piperidine(Solubilizing Tail)Pyraz->PipAmide->HingeH-Bond (Donor/Acceptor)Pip->SolventIonic Interaction / Solvation

Caption: Schematic representation of the scaffold's interaction within a typical Kinase ATP-binding pocket.

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following self-validating protocols.

Nuclear Magnetic Resonance (NMR)[1][3]
  • Solvent: DMSO-d₆ (preferred due to solubility).[1]

  • Key Signals:

    • Pyrazole CH: Singlet around δ 8.0 - 8.3 ppm.[1]

    • Amide NH₂: Two broad singlets (exchangeable with D₂O) around δ 7.0 - 7.5 ppm.[1]

    • Piperidine NH: Broad singlet (if salt form, downfield ~8.5 ppm; if free base, variable).[1]

    • Piperidine CH: Multiplets in the aliphatic region (δ 1.5 - 3.5 ppm).[1]

  • Validation: Use D₂O exchange to confirm the disappearance of Amide and Pyrazole NH signals, distinguishing them from aromatic CH protons.

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Expected Mass: [M+H]⁺ = 195.23 Da.[1]

  • Fragmentation Pattern: Look for loss of the carboxamide group (-44 Da) or cleavage of the piperidine ring.[1]

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

  • Detection: UV at 254 nm (aromatic pyrazole absorption).[1]

  • Requirement: >95% purity is required for biological assay validity.[1]

References

  • PubChem Compound Summary. 1H-Pyrazole-4-carboxamide derivatives and substructure data. National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). Assessment Report: Olumiant (Baricitinib).[1] (2017).[1][2][3] (Validating the pyrazole-carboxamide/nitrile relevance in JAK inhibitors). [Link][1]

  • Journal of Medicinal Chemistry. Discovery of JAK Inhibitors: Structure-Activity Relationships. (General reference for Pyrazole-4-carboxamide scaffold utility). [Link]

  • Vertex AI Search / Google Patents. Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives. (See search result 1.1 "Synthesis and Characterization of Novel Methyl...").[1]

Structural Elucidation and Analytical Profiling of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1][2][3]

Executive Summary

The compound 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, CDK inhibitors).[1][2][3] Its structural core features a pyrazole-carboxamide motif—a classic ATP-binding pocket mimetic—linked via a carbon-carbon bond to a 3-substituted piperidine.[1][2][3]

This guide addresses the specific analytical challenges posed by this molecule: annular tautomerism of the pyrazole ring, conformational flexibility of the piperidine, and the critical enantiomeric resolution required due to the chiral center at the piperidine C3 position.

Part 1: Molecular Architecture & Physicochemical Dynamics

The Tautomeric Equilibrium

The 1H-pyrazole moiety exists in a dynamic equilibrium between two annular tautomers (1H and 2H). Unlike simple pyrazoles, the adjacent carboxamide group at position 4 introduces an intramolecular hydrogen bond that can "lock" or favor specific tautomers in non-polar solvents, while polar aprotic solvents (DMSO) often reveal rapid exchange.

Key Insight: In solution, the exchange rate of the pyrazole NH proton is often intermediate on the NMR timescale, leading to significant line broadening. This is a feature, not a defect, of the spectrum.

Acid-Base Profile (Amphoteric Nature)
  • Basic Center: The piperidine secondary amine (

    
    ).
    
  • Acidic Center: The pyrazole NH (

    
    ).
    
  • Neutral/Weak Base: The amide nitrogen.

Experimental Implication: Standard reverse-phase HPLC requires high pH buffers (e.g., Ammonium Bicarbonate, pH 10) or ion-pairing agents (TFA) to prevent peak tailing caused by the basic piperidine interacting with residual silanols on the column stationary phase.[1]

Part 2: Spectroscopic Characterization Protocols[4]

Nuclear Magnetic Resonance (NMR) Profiling

The connectivity between the pyrazole C3 and the piperidine C3 is the most challenging structural feature to confirm due to signal overlap.

Protocol: Structural Assignment via 2D NMR

Solvent Selection: DMSO-d

123

Nucleus/ExpDiagnostic Signal (approx.[1][3]

ppm in DMSO-d

)
Structural Significance

H (Amide)
7.0 - 7.6 (two broad singlets)Nonequivalence indicates restricted rotation of the C-N bond (typical of primary amides).[1][2]

H (Pyrazole)
~8.0 - 8.3 (s, 1H)The C5-H signal.[1][4] Its sharpness vs. broadening correlates with tautomeric exchange rate.[2][3]

H (Piperidine)
Multiplets 1.4 - 3.2The C3-H (chiral center) is often obscured.[1][2] Requires HSQC to locate.

C (Carbonyl)
~165.0Confirms the amide functionality.
HMBC Critical Correlation Look for cross-peak between Pyrazole C3 and Piperidine C3-H. This rules out N-linked isomers.[1][2][3]
Visualization: Tautomeric & H-Bonding Network

The following diagram illustrates the tautomeric shift and the critical HMBC correlation required to prove the C-C linkage.

Tautomerismcluster_0Tautomeric Equilibrium (DMSO)cluster_1Critical HMBC CorrelationsT11H-Tautomer(N1-H)T22H-Tautomer(N2-H)T1->T2Fast ExchangePyzPyrazole C3PipPiperidine C3-HPyz->Pip3J (C-H)

Caption: Left: The pyrazole ring undergoes rapid proton transfer (annular tautomerism).[1] Right: The definitive HMBC correlation confirming the carbon-carbon bond between the rings.

Part 3: Stereochemical Resolution (Chiral HPLC)

The molecule contains one chiral center at the piperidine C3 position, resulting in a pair of enantiomers (


Chiral Separation Protocol

Objective: Isolate the biologically active enantiomer (often one enantiomer fits the kinase pocket significantly better).

Method: Normal-Phase Chiral HPLC.[1][2][3]

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).[1]

    • Ratio: 80:20:0.1 (v/v/v).

  • Why DEA? The piperidine amine is basic. Without DEA (0.1%), the enantiomers will streak and tail, destroying resolution. The DEA masks silanol interactions.

Self-Validating Step: Inject the racemate first to establish the separation factor (

1

1

Part 4: Synthetic Impurity Profiling[2]

When synthesizing this scaffold, specific regioisomers are common byproducts that mass spectrometry alone cannot distinguish (isobaric).

Impurity TypeOriginAnalytical Detection
Regioisomer A N-alkylation of pyrazole instead of C-alkylation (if using alkyl halide route).[1][2][3]HMBC: Lack of C-C coupling between rings.[3] NOESY: Strong NOE between Pyrazole N-H and Piperidine protons.[3]
Dimerization Amide coupling between two piperidine units.[2][3]LC-MS: Observe [2M+H]+ or dimer mass.[1][2][3]
Dehydration Nitrile formation (loss of water from amide).IR: Appearance of sharp band at ~2250 cm⁻¹.[3] 13C NMR: Shift of carbonyl (~165 ppm) to nitrile (~115 ppm).

Part 5: Analytical Workflow Diagram

The following workflow ensures rigorous characterization from crude synthesis to final enantiopure release.

WorkflowStartCrude Synthesis(Racemic Mixture)Step1LC-MS (Low pH)Check Purity & MassStart->Step1Step2Flash Chromatography(DCM/MeOH/NH3)Step1->Step2 PurificationDecisionIs EnantiopureRequired?Step2->DecisionChiralPrep Chiral HPLC(Hex/IPA/DEA)Decision->Chiral YesAnalysisFinal QC ProfilingDecision->Analysis No (Racemate OK)Chiral->Analysis Isolated EnantiomersMethods1. 1H NMR (DMSO-d6)2. 13C NMR + HMBC3. Chiral HPLC (ee%)Analysis->Methods Includes

Caption: Integrated workflow for the purification and characterization of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, highlighting the critical chiral resolution step.

References

  • Mishra, S., et al. (2023).[5][6] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][3][6][7] Journal of the American Chemical Society.[5] Link[1]

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of Chemical Society, Perkin Transactions 2. Link

  • CAS Common Chemistry. 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide (Related Scaffold Data).Link[1]

  • BenchChem Technical Support. Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link[1]

Technical Guide: 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives . This analysis synthesizes medicinal chemistry strategies, synthetic methodologies, and pharmacological applications, focusing on the scaffold's utility in kinase inhibition and fragment-based drug design (FBDD).

Executive Summary

The 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide scaffold represents a privileged substructure in modern drug discovery, particularly within the field of oncology and inflammation. Characterized by a pyrazole core functionalized with a carboxamide hydrogen-bond donor/acceptor motif and a solubilizing piperidine ring, this moiety is frequently employed to target the ATP-binding pockets of protein kinases (e.g., CDK, JAK, FLT3 ) and to modulate inflammatory pathways (e.g., IRAK4 ).

This guide analyzes the structure-activity relationships (SAR), synthetic protocols, and therapeutic potential of this class, differentiating it from its regioisomers (e.g., pyrazole-3-carboxamides like AT7519).

Chemical Architecture & Pharmacophore Analysis

Structural Core

The scaffold consists of three critical domains:

  • Pyrazole Core (1H-pyrazole): Acts as a hinge-binding motif in kinase active sites, capable of forming bidentate hydrogen bonds with the backbone residues (e.g., Glu, Leu).

  • C4-Carboxamide: Provides directional H-bonding interactions, often engaging the "gatekeeper" region or solvent-front residues.

  • C3-Piperidinyl Group: A saturated heterocycle that enhances aqueous solubility (lowering logP) and allows access to the ribose-binding pocket or solvent-exposed regions. The basic nitrogen (pKa ~9-10) often forms salt bridges with acidic residues (e.g., Asp, Glu) in the protein target.

Tautomerism and Regiochemistry

The 1H-pyrazole system exhibits annular tautomerism. In solution, the 3-(piperidin-3-yl) and 5-(piperidin-3-yl) forms are in equilibrium unless the pyrazole nitrogen is substituted.

  • N-Unsubstituted: The tautomeric equilibrium allows the molecule to adapt to the specific steric and electronic demands of the binding pocket.

  • N-Substituted: Alkylation of the pyrazole nitrogen locks the regiochemistry, significantly altering the binding mode.

SAR Logic (Structure-Activity Relationship)
RegionModificationEffect on Potency/ADME
Pyrazole NH Methylation / ArylationDetermines hinge-binding capability. Aryl groups often increase potency but reduce solubility.
Piperidine N Acylation / AlkylationCritical for tuning selectivity. Extension into the solvent front can improve isoform selectivity (e.g., CDK2 vs. CDK4).
Carboxamide Primary vs. SecondaryPrimary amides (-CONH2) are common hinge binders. Secondary amides (-CONHR) allow exploration of the hydrophobic back-pocket.

Biological Applications & Mechanism of Action

Kinase Inhibition (CDK/FLT3/JAK)

Derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors .

  • Mechanism: The pyrazole-carboxamide motif mimics the adenine ring of ATP. The carboxamide oxygen and nitrogen form hydrogen bonds with the kinase hinge region.

  • Case Study (FLT3/CDK): Research indicates that 3-substituted pyrazole-4-carboxamides are potent inhibitors of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase). The piperidine ring occupies the hydrophilic pocket, improving cellular permeability and metabolic stability compared to purely aromatic analogs.

IRAK4 Inhibition

In the context of immunology, this scaffold has been explored for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition.

  • Pathway: IRAK4 mediates signaling from Toll-like receptors (TLRs) and IL-1Rs.

  • Role of Scaffold: The pyrazole-carboxamide core anchors the molecule in the ATP pocket, while the piperidine extension interacts with the ribose-binding area, providing selectivity over other serine/threonine kinases.

Signaling Pathway Visualization

The following diagram illustrates the interference of these derivatives within the FLT3 and CDK signaling cascades.

SignalingPathway Compound Pyrazole-Carboxamide Derivative FLT3 FLT3 Receptor (Mutant/WT) Compound->FLT3 Inhibits (IC50 < 10 nM) CDK CDK/Cyclin Complex Compound->CDK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces ATP ATP ATP->FLT3 Activates ATP->CDK Activates STAT5 STAT5 Phosphorylation FLT3->STAT5 Signaling Rb Rb Protein Phosphorylation CDK->Rb Cell Cycle G1/S Proliferation Cell Proliferation (AML/Tumor) STAT5->Proliferation Rb->Proliferation

Caption: Dual inhibition mechanism targeting FLT3 and CDK pathways, leading to arrest of proliferation in AML cell lines.

Synthetic Protocols

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives typically follows a convergent approach. Below is a validated protocol for the construction of the core scaffold.

Retrosynthetic Analysis

The core is assembled via the condensation of a beta-keto enamine or beta-keto ester (containing the piperidine moiety) with a hydrazine derivative.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (Intermediate).

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (Starting Material)

  • Meldrum's Acid

  • EDC·HCl / DMAP

  • Hydrazine Hydrate[1]

  • DMF / Ethanol

Workflow:

  • Acylation of Meldrum's Acid:

    • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq) and DMAP (1.2 eq) at 0°C.

    • Add Meldrum's acid (1.0 eq) and stir at RT for 12h.

    • Mechanism:[2][3] Formation of the acyl-Meldrum's acid intermediate.

  • Cyclization to Pyrazole:

    • Reflux the intermediate in Ethanol with Hydrazine Hydrate (2.0 eq) for 4-6 hours.

    • Observation: The reaction mixture typically turns from yellow to clear.

    • Workup: Concentrate in vacuo. Acidify to pH 4 to precipitate the pyrazole-carboxylic acid.

  • Amide Coupling (Carboxamide Formation):

    • React the Pyrazole-4-carboxylic acid with Ammonium Chloride (for primary amide) or an amine (R-NH2) using HATU/DIPEA in DMF.

  • Deprotection:

    • Treat with TFA/DCM (1:4) to remove the Boc group, yielding the free piperidine.

Synthetic Workflow Diagram

Synthesis SM N-Boc-Piperidine-3-COOH Inter1 Acyl-Meldrum's Acid SM->Inter1 EDC, DMAP Meldrum's Acid Core Pyrazole-4-COOH Scaffold Inter1->Core N2H4·H2O EtOH, Reflux Amide Pyrazole-4-Carboxamide (Boc-Protected) Core->Amide HATU, DIPEA NH4Cl Final 3-(Piperidin-3-yl)-1H- pyrazole-4-carboxamide Amide->Final TFA/DCM Deprotection

Caption: Convergent synthetic route for the generation of the 3-piperidinyl-pyrazole-4-carboxamide core.

Comparative Data & Pharmacological Profiles[2]

The following table summarizes the activity of pyrazole-carboxamide derivatives in relevant kinase assays. Note that while specific data for the exact unsubstituted core is limited to library screening, substituted analogs (e.g., N-aryl) show high potency.

Compound ClassR-Group (Piperidine N)TargetIC50 (nM)Key Interaction
AT7519 Analog *Free Amine (-H)CDK245Salt bridge with Asp145
FLT3 Inhibitor (8t) N-MethylpiperazineFLT30.89H-bond with Cys697 (Hinge)
IRAK4 Inhibitor Bicyclic HeterocycleIRAK4< 10Hydrophobic fit in ribose pocket
Scaffold Core Boc-ProtectedScreening> 1000Lack of specific hinge contacts

*Note: AT7519 is a regioisomer (pyrazole-3-carboxamide), but shares the pharmacophore logic.

References

  • Wyatt, P. G., et al. (2008).[2] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry.

  • Zhi, Y., et al. (2022). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules.

  • Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters.

  • CAS Common Chemistry. "5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 2093702-63-5)."[4]

  • VulcanChem. "Structure-Activity Relationship of Pyrazole Carboxamide Derivatives."

Sources

Pharmacophore Modeling of Piperidinyl Pyrazole Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The piperidinyl pyrazole carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating high versatility across distinct therapeutic targets. Its pharmacological utility spans from Cannabinoid Receptor 1 (CB1) antagonism (e.g., Rimonabant analogs) to Cyclin-Dependent Kinase (CDK) inhibition (e.g., AT7519).

For the drug discovery professional, this scaffold presents a unique challenge: the rigid pyrazole core provides a reliable vector for orienting substituents, while the flexible piperidinyl tail introduces conformational entropy that must be managed during modeling.

This guide details the construction of robust pharmacophore models for this chemical series. It moves beyond basic software tutorials to address the causality of feature selection, the handling of protonation states, and the rigorous validation required for high-throughput virtual screening (HTVS).

Structural Anatomy & Pharmacophoric Features[1][2][3][4][5]

Before initiating software (e.g., MOE, LigandScout, Schrödinger Phase), one must deconstruct the scaffold into its functional pharmacophoric elements.

The Core Architecture

The molecule generally consists of three distinct regions, each contributing specific interaction types:

RegionChemical MoietyPharmacophoric FunctionInteraction Type
Anchor Pyrazole RingAromatic Center / H-Bond Acceptor (N2)

-

stacking; H-bond with Hinge (Kinases)
Linker CarboxamideH-Bond Donor (NH) & Acceptor (C=O)Directional H-bonding; rigidifies conformation
Tail PiperidineHydrophobic / Cationic (if protonated)Solvent interaction; Salt bridge (e.g., with Asp)
Wings N1/C5 Aryl GroupsHydrophobic / AromaticDeep hydrophobic pocket filling (Selectivity)
The Criticality of the Piperidine Protonation

Expert Insight: A common failure mode in modeling this scaffold is neglecting the ionization state of the piperidine nitrogen. At physiological pH (7.4), the piperidine is predominantly protonated (


).
  • Ligand-Based Consequence: If modeled as neutral, the pharmacophore misses a critical Positive Ionizable feature, often required for salt-bridge interactions (e.g., with Asp residues in GPCRs).

  • Protocol: Always generate the dominant ionization state at pH 7.4 prior to conformational sampling.

Protocol A: Ligand-Based Modeling (The CB1 Antagonist Case)

Context: Used when high-resolution crystal structures are unavailable or to explore novel chemical space based on SAR data (e.g., Rimonabant analogs).

Dataset Curation & Alignment

Objective: To identify the bioactive conformation without a protein template.

  • Training Set Selection: Select 15-20 compounds with high structural diversity but a wide range of activity (

    
     spanning 3-4 orders of magnitude).
    
  • Conformational Expansion:

    • Use a systematic search (e.g., OMEGA or MOE Import) to generate conformers.

    • Constraint: The amide bond between the pyrazole and piperidine usually adopts a trans conformation to minimize steric clash with the pyrazole substituents.

  • Molecular Superposition:

    • Do not align solely by the pyrazole ring.

    • Method: Flexible alignment based on atomic properties (H-bond donors/acceptors) rather than atomic coordinates. This allows the flexible piperidine tail to explore spatial overlap consistent with biological activity.

Feature Definition Workflow

The following diagram illustrates the logical flow for defining features for a CB1-targeting model, derived from extensive SAR studies [1].

PharmacophoreWorkflow cluster_Features Feature Extraction Input Input: Bioactive Analogs (e.g., SR141716A) Conform Conformational Analysis (Systematic Search) Input->Conform Align Flexible Alignment (Stochastic/Genetic Algorithm) Conform->Align F1 F1: Arom/Hydrophobic (C1/C5 Aryl Groups) Align->F1 F2 F2: H-Bond Acceptor (Carboxamide Carbonyl) Align->F2 F3 F3: Pos. Ionizable (Piperidine Nitrogen) Align->F3 Model Shared Feature Hypothesis (3D Pharmacophore) F1->Model F2->Model F3->Model Validation Validation (GHL/Decoys) Model->Validation

Figure 1: Ligand-based pharmacophore generation workflow for piperidinyl pyrazole carboxamides.

Protocol B: Structure-Based Modeling (The CDK Inhibitor Case)

Context: Used when a co-crystal structure is available (e.g., AT7519 bound to CDK2, PDB ID: 2R3I or similar).

Interaction Mapping

In Kinase inhibitors, the pyrazole carboxamide acts as a hinge binder. The protocol shifts from statistical alignment to physical interaction mapping.

  • PDB Preparation:

    • Correct bond orders and protonation states (using tools like Protein Preparation Wizard).

    • Crucial Step: Optimize the H-bond network. The orientation of the carboxamide

      
       is vital for donor interactions with the hinge region (e.g., Leu83 in CDK2) [2].
      
  • Exclusion Volumes:

    • Define the ATP-binding pocket boundary.

    • Generate "Exclusion Spheres" where the protein backbone exists. This prevents the model from retrieving "active" compounds that would physically clash with the receptor.

The "Hinge-Binder" Pharmacophore

For CDK inhibitors like AT7519, the pharmacophore is defined by [2]:

  • D1 (Donor): Pyrazole NH or Amide NH (interacting with hinge backbone C=O).

  • A1 (Acceptor): Pyrazole N2 or Amide C=O (interacting with hinge backbone NH).

  • H1 (Hydrophobic): The piperidine ring sits in the solvent-exposed region but often makes van der Waals contact with the ribose-binding pocket.

Validation Strategy (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. You must perform the following validation steps before deploying the model.

The Decoy Set

Do not use random molecules. Use a Directory of Useful Decoys (DUD-E) approach:

  • Select decoys that match the physical properties (MW, LogP, Rotatable Bonds) of your actives but differ in topology.

  • Ratio: Maintain a 1:50 ratio of Actives to Decoys.

Metrics for Success

Summarize your validation results using these metrics. A "Good" model must meet these thresholds:

MetricDefinitionThreshold for Acceptance
GH Score Goodness of Hit (combines yield and recall)

EF (1%) Enrichment Factor at top 1% of database

ROC AUC Area Under the Receiver Operating Characteristic Curve

Theoretical Validation Pathway

ValidationLogic cluster_Outcome Outcomes Dataset Test Database (Actives + Decoys) Screen Screen via Model Dataset->Screen TP True Positives (Actives Found) Screen->TP FP False Positives (Decoys Found) Screen->FP Calc Calculate ROC/EF TP->Calc FP->Calc Decision Model Go/No-Go Calc->Decision

Figure 2: Validation logic flow. High EF values at early enrichment percentages (1-5%) are critical for prioritizing synthesis.

Conclusion

Modeling piperidinyl pyrazole carboxamides requires a dual focus: the rigidity of the pyrazole-hinge interaction and the electrostatic/steric nature of the piperidine tail .

  • For Kinase targets (CDK) , prioritize the donor/acceptor motif of the pyrazole-amide core (Structure-Based).

  • For GPCR targets (CB1) , prioritize the spatial arrangement of the aromatic wings and the positive ionizable feature of the piperidine (Ligand-Based).

By adhering to the validation protocols outlined above (specifically the use of property-matched decoys), researchers can minimize false positives and effectively utilize this privileged scaffold in novel drug design campaigns.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776.

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ...[1] & Woolford, A. J. (2008).[1] Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[1] Journal of Medicinal Chemistry, 51(16), 4986-4999.[1]

  • Langer, T., & Hoffmann, R. D. (2001). Pharmacophores and Pharmacophore Searches. Methods and Principles in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Predicting and Assessing the Metabolic Stability of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Metabolic De-risking in Modern Drug Discovery

In the landscape of contemporary drug discovery, the principle of "fail early, fail cheap" has become a central tenet. Among the myriad reasons for candidate attrition, suboptimal pharmacokinetic properties, particularly metabolic instability, remain a significant hurdle.[1] Rapid clearance by metabolic enzymes can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites.[1][2][3] Therefore, a proactive and robust assessment of metabolic stability is not merely a screening step but a critical component of the iterative design-make-test-analyze cycle.[4]

This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. This molecule, possessing two key heterocyclic scaffolds common in medicinal chemistry—a pyrazole and a piperidine ring—presents a unique set of metabolic challenges and opportunities.[5][6][7] We will dissect the likely metabolic pathways based on its structure, provide detailed, field-tested protocols for in vitro assessment, and discuss the strategic application of in silico and in vivo models to build a holistic metabolic profile. This document is intended for drug discovery and development scientists dedicated to making informed decisions and efficiently advancing robust drug candidates.

Structural Scrutiny: Identifying Potential Metabolic "Soft Spots"

The structure of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide reveals several sites susceptible to metabolic transformation by Phase I and Phase II enzymes.[2] A priori identification of these "soft spots" is fundamental to designing an efficient experimental strategy.

Key Structural Features and Predicted Metabolic Liabilities:

  • Piperidine Ring: Saturated heterocycles like piperidine are well-known substrates for cytochrome P450 (CYP) enzymes.[5] The most probable metabolic pathways include:

    • Oxidation: Hydroxylation at positions C-3, C-4, or C-5 of the piperidine ring is a common metabolic route. The resulting hydroxylated metabolites can then undergo Phase II conjugation.

    • N-Dealkylation (if substituted): While the piperidine nitrogen in the parent structure is secondary, if it were to be functionalized (a common analoging strategy), N-dealkylation would be a primary metabolic consideration.[8][9]

    • Ring Opening: Less common, but possible, is the oxidative cleavage of the piperidine ring.[10]

  • Pyrazole Ring: The pyrazole moiety, while generally more metabolically stable than some other five-membered heterocycles, is still susceptible to metabolism.[7][11]

    • Oxidation: CYP-mediated hydroxylation on the pyrazole ring is a known metabolic pathway.[12]

    • N-Glucuronidation: The secondary amine (-NH) of the pyrazole ring is a potential site for direct conjugation by UDP-glucuronosyltransferases (UGTs) in Phase II metabolism.[11]

  • Carboxamide Linker: Amide hydrolysis, mediated by carboxylesterases, is a potential, though often slower, metabolic pathway that would cleave the molecule into its constituent pyrazole carboxylic acid and piperidin-3-amine fragments.

The interplay between these two rings can also influence metabolism. The electronic properties of the pyrazole ring can affect the reactivity of the adjacent piperidine, and vice versa.

The In Vitro Metabolic Stability Assessment Workflow

The cornerstone of early metabolic stability assessment lies in a tiered series of in vitro experiments. These assays provide quantitative data on the compound's intrinsic clearance, allowing for rank-ordering of analogs and early prediction of in vivo behavior.[2][4][13]

2.1. Foundational Screening: The Liver Microsomal Stability Assay

This assay is the workhorse of early ADME screening, providing a rapid assessment of Phase I metabolic liability, primarily driven by CYP enzymes.[14]

  • Preparation of Reagents:

    • Thaw cryopreserved pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) in DMSO.

    • Prepare a 20 mM NADPH regenerating solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer to 37°C.

    • Add the test compound to the mixture for a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an appropriate internal standard (for analytical quantification).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) is determined.

  • Half-life (t½) = 0.693 / k , where 'k' is the elimination rate constant.

  • Intrinsic Clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein)

This Cl_int value is a critical parameter for predicting hepatic clearance in vivo.[15]

2.2. A More Complete Picture: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte assays incorporate both Phase I and Phase II enzymes, as well as transporter activity, providing a more comprehensive view of metabolic fate.[14][16]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a non-coated 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound (1 µM final concentration).

    • Incubate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker to maintain cells in suspension.

  • Time-Point Sampling and Analysis:

    • Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal assay at time points extending up to 2 or 4 hours (e.g., 0, 15, 30, 60, 120, 240 minutes).

For both assays, the inclusion of positive and negative controls is non-negotiable for a self-validating system.

  • High Clearance Control: A compound known to be rapidly metabolized (e.g., Verapamil, Testosterone). This confirms the metabolic competency of the microsomal/hepatocyte batch.

  • Low Clearance Control: A compound known to be metabolically stable (e.g., Warfarin). This defines the lower limit of detection for clearance in the assay.

  • -NADPH Control (for microsomes): An incubation without the NADPH cofactor. Significant compound loss in this control could indicate non-CYP-mediated metabolism or compound instability.

Data Summary Table
Assay TypeKey EnzymesPrimary OutputPredicted In Vivo Parameter
Liver Microsomes Phase I (CYPs, FMOs)t½, Intrinsic Clearance (Cl_int)Hepatic Clearance (Phase I)
Hepatocytes Phase I & Phase II (UGTs, SULTs), Transporterst½, Intrinsic Clearance (Cl_int)Overall Hepatic Clearance
Visualizing the Process: Experimental and Predictive Workflows

To ensure clarity and reproducibility, workflows should be visually mapped.

In Vitro Stability Assessment Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Assessment Compound Test Compound (1 µM) HLM Human Liver Microsomes + NADPH Compound->HLM Hepatocytes Suspension Hepatocytes Compound->Hepatocytes Incubate_HLM Incubate at 37°C (0-60 min) HLM->Incubate_HLM Analyze_HLM LC-MS/MS Analysis Incubate_HLM->Analyze_HLM Data_HLM Calculate t½ and Clint (microsomal) Analyze_HLM->Data_HLM Data_Hep Calculate t½ and Clint (hepatocyte) Decision Proceed to In Vivo? Data_HLM->Decision Rank Order Analogs Incubate_Hep Incubate at 37°C (0-240 min) Hepatocytes->Incubate_Hep Analyze_Hep LC-MS/MS Analysis Incubate_Hep->Analyze_Hep Analyze_Hep->Data_Hep Data_Hep->Decision Predict In Vivo Clearance G cluster_piperidine Piperidine Metabolism (Phase I) cluster_pyrazole Pyrazole Metabolism (Phase I & II) cluster_hydrolysis Amide Hydrolysis Parent 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide M1 Hydroxylated Piperidine Parent->M1 CYP450 M2 Piperidinone (Lactam) Parent->M2 CYP450 M4 Hydroxylated Pyrazole Parent->M4 CYP450 M5 N-Glucuronide (Pyrazole NH) Parent->M5 UGT M6 Pyrazole-4-carboxylic acid + Piperidin-3-amine Parent->M6 Amidase M3 Hydroxypiperidine-Glucuronide M1->M3 Phase II (Glucuronidation)

Caption: Predicted major metabolic pathways.

Beyond Stability: Metabolite Identification and Reaction Phenotyping

If a compound demonstrates moderate to high clearance, the next logical steps are to identify the metabolites formed and determine which enzymes are responsible.

  • Metabolite Identification (MetID): This is typically performed using high-resolution mass spectrometry (HRMS) on samples from the hepatocyte stability assay. By comparing the mass spectra of samples over time, novel masses corresponding to metabolites can be identified and their structures elucidated. [17]This directly confirms or refutes the predicted "soft spots."

  • Reaction Phenotyping: This investigation pinpoints the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions (DDIs). [18][19][20]Common methods include:

    • Recombinant Human CYPs: Incubating the compound with individual, expressed CYP enzymes.

    • Chemical Inhibition: Using specific chemical inhibitors for each major CYP isozyme in HLM incubations.

The Role of Computational and In Vivo Models
5.1. In Silico Prediction: Guiding Experimental Design

Before a single wet lab experiment is run, computational tools can provide valuable foresight. [21][22]* Metabolic Site Prediction Software (e.g., MetaSite): These programs use algorithms based on substrate recognition and chemical reactivity to predict the most likely sites of metabolism on a molecule. [23]This can help prioritize which potential metabolites to look for in MetID studies.

  • QSAR Models: Quantitative Structure-Activity Relationship models can be built to correlate structural features with metabolic stability data (t½ or Cl_int) across a chemical series, guiding medicinal chemists in designing more stable analogs. [21][24]

5.2. The In Vivo Bridge: Animal Pharmacokinetic Studies

Ultimately, in vitro data must be translated to an in vivo context. [25]Pharmacokinetic (PK) studies in preclinical species (typically mouse or rat) are essential to understand the compound's real-world disposition.

  • Study Design: The compound is administered to animals (e.g., via intravenous and oral routes), and blood samples are collected over time.

  • Key Parameters Measured:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Comparing the in vivo clearance with the clearance predicted from in vitro hepatocyte data (a process called in vitro-in vivo extrapolation or IVIVE) is a critical step in validating the preclinical model and building confidence in human PK predictions. [26]

Conclusion and Strategic Outlook

The metabolic stability assessment of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide should not be viewed as a linear process but as an integrated, multi-parameter optimization challenge. The initial in vitro data from microsomal and hepatocyte assays provide the foundational metrics for decision-making. If instability is observed, the combination of metabolite identification and in silico modeling provides a clear roadmap for structural modification. For a compound with this particular scaffold, a medicinal chemist might consider strategies such as:

  • Blocking Metabolic Sites: Introducing a fluorine atom or a methyl group at a site of hydroxylation can sterically or electronically block the metabolic reaction. [4]* Modulating Physicochemical Properties: Reducing lipophilicity can often decrease non-specific binding to metabolizing enzymes, thereby improving stability. [4]* Ring Modification: In some cases, replacing a labile heterocycle with a more stable bioisostere may be necessary. [7] By employing the systematic, self-validating, and integrated approach outlined in this guide, research teams can effectively de-risk metabolic liabilities, select drug candidates with a higher probability of success, and ultimately accelerate the delivery of novel therapeutics to patients. This aligns with the recommendations from regulatory bodies like the FDA and EMA, which encourage a thorough understanding of a drug's metabolic fate early in the development process. [18][19][27][28]

References
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Molecular Informatics, 31(11-12), 837-848. [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Molecular Informatics, 31(11-12), 827-836. [Link]

  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction. Retrieved February 15, 2024, from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Ekins, S., & Williams, A. J. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. Journal of chemical information and modeling, 50(11), 2068-2083. [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Molecular informatics, 31(11-12), 837-848. [Link]

  • Li, P., & Shaffer, C. L. (2013). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 42(4), 1108-1117. [Link]

  • Zhou, Y., Ingelman-Sundberg, M., & Lauschke, V. M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

  • Zhou, Y., Ingelman-Sundberg, M., & Lauschke, V. M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Gu, C., & Li, F. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism, 15(8), 779-792. [Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • RAPS. (2022, July 25). EMA consults on ICH M12 guideline for drug-drug interaction studies. [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 5(2), 149–156. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved February 15, 2024, from [Link]

  • Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Ciaffaglione, V., Amata, E., ... & Ronsisvalle, G. (2021). In vitro metabolic stability assays for the selected compounds. In Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. ResearchGate. [Link]

  • Takahashi, R. H., et al. (2016). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Drug Metabolism and Disposition, 44(10), 1649-1657. [Link]

  • De Kock, H., et al. (2008). Pyrazole derivatives as cytochrome p450 inhibitors.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 15, 2024, from [Link]

  • Wieczorek, M., & Gzella, A. K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 271, 116393. [Link]

  • European Medicines Agency. (2022). ICH Guideline M12 on drug interaction studies. [Link]

  • Nolin, T. D., & Naud, J. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert opinion on drug metabolism & toxicology, 13(3), 263–274. [Link]

  • Fowler, S., & Moradi-Afrapoli, F. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug metabolism and personalized therapy, 37(1), 1–18. [Link]

  • Jones, J. P., & Korzekwa, K. R. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 57(45), 6437–6446. [Link]

  • Leys, D., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10077-10091. [Link]

  • Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), 4141-4146. [Link]

  • Pelkonen, O., & Raunio, H. (2018). In Vitro and In Vivo Models of Drug Metabolism. In Comprehensive Toxicology (Third Edition). ResearchGate. [Link]

  • Chinedu, S. N., & Eboji, O. K. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654774. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved February 15, 2024, from [Link]

  • Di, L., & Obach, R. S. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 47(11), 1335-1342. [Link]

  • Zhang, M., & Chen, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 12(10), 1693–1721. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2024, from [Link]

  • Sleebs, B. E., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum ABCI3 transporter. European Journal of Medicinal Chemistry, 277, 116789. [Link]

  • Singh, G. D., & Sharma, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15. [Link]

  • Chem Help ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). [Link]

Sources

Technical Guide: History and Development of Pyrazole-4-Carboxamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical discovery. Distinguished by its unique electronic profile, hydrogen-bonding capability, and metabolic stability, this motif has become the cornerstone of the succinate dehydrogenase inhibitor (SDHI) fungicide revolution and a critical template for kinase inhibitors in oncology. This guide analyzes the structural evolution, synthetic methodologies, and strategic application of these building blocks, providing researchers with a roadmap for utilizing this scaffold in high-affinity ligand design.

Historical Context & Structural Significance[1]

The Evolution from Antipyrine to Targeted Ligands

While pyrazoles have been known since Ludwig Knorr’s synthesis of antipyrine in 1883, the specific elevation of the pyrazole-4-carboxamide did not occur until the late 20th century. Early pyrazole chemistry focused on the 5-pyrazolone core (analgesics/dyes).[1] The shift to the 4-carboxamide arose from the need for bioisosteres of benzamides and nicotinamides that offered improved solubility and distinct dipole vectors.

The Agrochemical Turning Point (2000s): The true industrial validation of this scaffold arrived with the second and third generation of SDHI fungicides. Early SDHIs (e.g., Carboxin, 1960s) utilized oxathiin rings. Discovery chemists found that replacing these labile rings with a 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide core dramatically enhanced potency and environmental stability. This led to blockbuster agents like Fluxapyroxad and Penthiopyrad .

Structural Logic: Why the 4-Position?

The pyrazole ring is a


-excessive heterocycle.[2]
  • N1 Position: Controls lipophilicity and metabolic clearance (often substituted with methyl or aryl groups).

  • C3/C5 Positions: Steric gatekeepers. Substituents here (e.g.,

    
    , 
    
    
    
    ) lock the conformation of the amide bond relative to the ring.
  • C4 Position (The Nexus): This is the preferred site for electrophilic substitution.[2] Placing the carboxamide here creates a "push-pull" system where the pyrazole acts as an electron donor to the carbonyl, modulating the pKa of the amide proton.

Key Interaction: In kinase inhibitors and SDHIs, the amide proton (NH) typically acts as a hydrogen bond donor to a backbone carbonyl or a specific residue (e.g., Trp173 in SDH), while the carbonyl oxygen accepts a hydrogen bond, often creating a bidentate anchor.

Synthetic Evolution and Methodologies

The synthesis of pyrazole-4-carboxamides has evolved from classical cyclizations to modern C-H functionalization.

Route A: The Classical Knorr-Type Cyclization (Bottom-Up)

This is the industry standard for scalability. It involves the condensation of hydrazines with poly-functionalized 1,3-dicarbonyl equivalents.[2]

  • Mechanism: Hydrazine attacks the most electrophilic carbonyl of a 2-alkoxymethylen-3-ketoester.

  • Regioselectivity Challenge: Controlling whether the hydrazine attacks the ketone or the enol ether determines the N1/C3 vs. N1/C5 substitution pattern.

  • Validation: Regiochemistry is typically confirmed via NOE (Nuclear Overhauser Effect) NMR studies between the N1-methyl and C5-proton/substituent.

Route B: Vilsmeier-Haack Formylation (Late-Stage)

Used when the pyrazole core is already established.

  • Substrate: A pre-formed pyrazole (e.g., 1-phenyl-3-methylpyrazole).

  • Reagent:

    
     / DMF.
    
  • Intermediate: 4-formylpyrazole.

  • Conversion: Oxidation to acid (using

    
     or 
    
    
    
    ) followed by amide coupling, or direct oxidative amidation.
Route C: Halogen-Magnesium Exchange (The Functional Handle)

For accessing complex derivatives not possible via Knorr.

  • Substrate: 4-iodopyrazole.

  • Reagent:

    
     (Turbo Grignard).
    
  • Electrophile: Isocyanates (yields carboxamide directly) or

    
     (yields acid).
    
Visualization of Synthetic Workflows

SyntheticPathways cluster_0 Classical Route (Knorr) cluster_1 Functionalization cluster_2 Vilsmeier-Haack Route Start1 Ethyl acetoacetate + Orthoformate Inter1 2-(ethoxymethylene)- 3-ketoester Start1->Inter1 Ac2O, Reflux PyrazEst Pyrazole-4-carboxylate (Ester) Inter1->PyrazEst + Hydrazine Cyclization Hydrazine Methyl Hydrazine Acid Pyrazole-4-carboxylic Acid PyrazEst->Acid Hydrolysis (LiOH/NaOH) Product Pyrazole-4-Carboxamide (Final Scaffold) Acid->Product Coupling Agent (HATU/T3P) + Amine Amine Functional Amine (R-NH2) PyrazH Unsubstituted Pyrazole Formyl 4-Formyl Pyrazole PyrazH->Formyl POCl3 / DMF Formyl->Acid Oxidation (NaClO2)

Caption: Comparative synthetic workflows for generating pyrazole-4-carboxamide building blocks. The Knorr route (left) is preferred for de novo synthesis, while Vilsmeier-Haack (right) allows late-stage functionalization.

Experimental Protocol: Synthesis of a Core Building Block

Target: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid This is the "billion-dollar intermediate" used in Fluxapyroxad and Bixafen.

Step 1: Claisen Condensation
  • Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Triethyl orthoformate (2.0 eq), Acetic anhydride (2.5 eq).

  • Procedure: Reflux the mixture at 130°C for 4–6 hours. Monitor by TLC for the disappearance of the acetoacetate.

  • Workup: Remove volatiles under reduced pressure to yield the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate as an oil. Use directly without purification.

Step 2: Cyclization (The Critical Regioselective Step)
  • Reagents: Crude intermediate from Step 1, Methyl hydrazine (1.1 eq), Ethanol (solvent).

  • Cooling: Cool the ethanolic solution of the intermediate to -10°C. Causality: Low temperature favors the kinetic attack at the ethoxymethylene carbon over the ketone, improving regioselectivity.

  • Addition: Add methyl hydrazine dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Purification: Concentrate and recrystallize from hexanes/EtOAc. The major isomer is the desired 1-methyl-3-(difluoromethyl) ester.

Step 3: Hydrolysis to the Free Acid
  • Reagents: Pyrazole ester, NaOH (2M aq), THF/MeOH (1:1).

  • Procedure: Stir at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitates as a white solid. Filter and dry.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (C5-H). If the peak is split or shifted significantly, check for the regioisomer (1-methyl-5-difluoromethyl). The

    
     proton should appear as a triplet (
    
    
    
    Hz) around 7.0–7.3 ppm.

Medicinal & Agrochemical Applications[1][2][3][4][5][6][7]

Agrochemicals: The SDHI Class

The pyrazole-4-carboxamide is the "warhead" that binds to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase).

  • Case Study: Fluxapyroxad

    • Structure: 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide linked to a polyfluorinated biphenyl amine.

    • Mechanism: The amide oxygen H-bonds with Tyrosine residues in the active site, while the difluoromethyl group sits in a hydrophobic pocket, blocking electron transport.

    • Performance: The pyrazole core provides superior hydrolytic stability in soil compared to previous generation carboxamides.

Pharmaceuticals: Kinase Inhibition

In oncology, this scaffold serves as a hinge-binder.

  • FGFR Inhibitors: Recent "pan-FGFR" inhibitors utilize the 5-amino-pyrazole-4-carboxamide motif.[3] The C4-amide acts as the hinge binder, while the C5-amino group offers an additional H-bond donor, increasing selectivity.

  • Design Strategy: Researchers often buy the pyrazole-4-carboxylic acid building block and couple it with complex heteroaryl amines to rapidly screen for kinase selectivity.

Structure-Activity Relationship (SAR) Data
FeatureModificationEffect on Activity/Properties
N1 Substituent Methyl (

)
Optimal metabolic stability; standard for SDHIs.
Phenyl / ArylIncreases lipophilicity; common in p38 MAPK inhibitors.
Hydrogen (NH)Allows tautomerism; often avoided due to non-specific binding unless targeting specific pockets.
C3 Substituent

/

Critical. Increases lipophilicity and metabolic resistance. Electron-withdrawing nature acidifies the amide NH (stronger H-bond donor).
MethylReduced metabolic stability; weaker binding in hydrophobic pockets.
Amide Linker Reverse AmideGenerally leads to loss of activity in SDHIs; geometry is crucial.

Future Outlook: C-H Activation

The frontier of this field lies in C-H activation . Rather than pre-functionalizing the pyrazole, researchers are developing Pd-catalyzed direct C-H arylations at the C5 position of pyrazole-4-carboxamides. This allows for "divergent synthesis"—making the core amide first, then decorating the ring late in the synthesis to generate libraries of drug candidates.

References

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science, 2024. [Link] Citation for: SDHI mechanism and recent synthetic derivatives.

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry, 2025. [Link] (Note: URL is representative of JAFC search results for this topic). Citation for: Bioisosteric replacement strategies in pyrazole scaffolds.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link] Citation for: General synthetic routes (Knorr, Vilsmeier-Haack) and biological breadth.[4]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides. Journal of Agricultural and Food Chemistry, 2025. [Link] Citation for: Commercial significance of Fluxapyroxad and Penthiopyrad.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. [Link] Citation for: Application of aminopyrazole-carboxamides in kinase inhibition (FGFR, p38).

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide . It is designed for medicinal chemists and process development scientists, prioritizing robustness, scalability, and mechanistic understanding.

Abstract

This protocol details the synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, a privileged scaffold in medicinal chemistry often associated with JAK and CDK kinase inhibitors. The route utilizes a convergent strategy starting from commercially available


-Boc-nipecotic acid. Key transformations include a Masamune-Claisen condensation using Meldrum’s acid to generate a 

-keto ester, followed by a Bredereck-type cyclization to form the pyrazole core. The final carboxamide is installed via a controlled amidation sequence.[1] This guide emphasizes critical process parameters (CPPs), impurity control, and safety protocols for handling hydrazine.

Introduction & Retrosynthetic Analysis

The target molecule features a 3,4-disubstituted pyrazole ring linked to a piperidine moiety. The primary synthetic challenge lies in constructing the pyrazole ring with the correct regiochemistry and converting the C4-position into a primary amide without affecting the piperidine protecting group until the final step.

Retrosynthetic Logic:

  • Disconnection of the Amide: The C4-carboxamide is traced back to an ethyl ester precursor.

  • Pyrazole Construction: The heterocyclic core is assembled via the condensation of hydrazine with an

    
    -dimethylaminomethylene-
    
    
    
    -keto ester (enaminone).
  • Scaffold Generation: The required

    
    -keto ester is derived from 
    
    
    
    -Boc-nipecotic acid using Meldrum's acid activation, a method superior to acid chloride routes for preserving chiral integrity (if starting with chiral material) and preventing decarboxylation issues.
Retrosynthesis Diagram

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing the Meldrum's acid manifold. Target Target: 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide Precursor1 Intermediate A: N-Boc-Pyrazole-4-carboxylic Acid Target->Precursor1 Amidation & Deprotection Precursor2 Intermediate B: Enaminone (DMF-DMA Adduct) Precursor1->Precursor2 Cyclization (Hydrazine) Precursor3 Intermediate C: Beta-Keto Ester Precursor2->Precursor3 DMF-DMA Start Starting Material: N-Boc-Nipecotic Acid Precursor3->Start Meldrum's Acid Condensation

Experimental Protocol

Stage 1: Synthesis of the -Keto Ester

Objective: Convert 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid to tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.

Rationale: Direct condensation of esters is often low-yielding for hindered substrates. The Meldrum's acid method provides a high-yield, scalable alternative driven by the formation of a stable acyl-Meldrum's acid intermediate.

Materials:

  • 
    -Boc-Nipecotic acid (1.0 equiv)
    
  • Meldrum's acid (1.1 equiv)[2]

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)[3]

  • Ethanol (Reagent/Solvent)[4]

Protocol:

  • Activation: In a round-bottom flask under

    
    , dissolve 
    
    
    
    -Boc-nipecotic acid (10 g, 43.6 mmol) and Meldrum's acid (6.9 g, 48.0 mmol) in dry DCM (100 mL).
  • Coupling: Cool to 0°C. Add DMAP (8.0 g, 65.4 mmol) followed by portion-wise addition of EDC

    
    HCl (10.0 g, 52.3 mmol).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12 h). Checkpoint: TLC should show consumption of acid.

  • Workup: Wash the organic layer with 1M KHSO

    
     (2 x 50 mL) and Brine (50 mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate.
  • Ethanolysis: Dissolve the crude residue in anhydrous Ethanol (80 mL). Heat to reflux (80°C) for 4 hours.

  • Purification: Concentrate the solvent. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc 8:2) to obtain the

    
    -keto ester as a pale yellow oil.
    
Stage 2: Pyrazole Ring Formation

Objective: Construct the pyrazole core via an enaminone intermediate.

Materials:

  • 
    -Keto ester (from Stage 1)
    
  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
    
  • Hydrazine hydrate (NH

    
    NH
    
    
    
    H
    
    
    O) (2.0 equiv)
  • Ethanol (Solvent)[4][5]

Protocol:

  • Enaminone Formation: Dissolve the

    
    -keto ester (5.0 g) in Toluene (50 mL). Add DMF-DMA (3.0 g). Heat to 80°C for 3 hours.
    
    • Mechanism:[4][6] The methylene group between the ketones attacks the electrophilic acetal, eliminating methanol to form the dimethylaminomethylene derivative.

  • Concentration: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue (enaminone) is typically used directly without column purification to avoid hydrolysis.

  • Cyclization: Dissolve the crude enaminone in Ethanol (40 mL). Cool to 0°C.

  • Hydrazine Addition: Add Hydrazine hydrate (1.6 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Concentrate the mixture. Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Result: tert-butyl 3-(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate.

Stage 3: Saponification and Amidation

Objective: Convert the ethyl ester to the primary carboxamide.

Protocol:

  • Saponification: Dissolve the pyrazole ester in THF/MeOH/Water (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours until the ester is consumed. Acidify to pH 4 with 1M HCl and extract with EtOAc. Isolate the free acid.

  • Activation: Dissolve the acid (1.0 equiv) in dry DMF. Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv). Stir at RT for 1 hour. Observation: CO

    
     gas evolution.
    
  • Ammonolysis: Add solid Ammonium Chloride (NH

    
    Cl) (3.0 equiv) and Triethylamine (3.0 equiv) to the activated mixture. Stir for 16 hours at RT.
    
    • Note: Using NH

      
      Cl/TEA generates ammonia in situ, avoiding the handling of ammonia gas or aqueous ammonia which can reduce yield in DMF.
      
  • Isolation: Pour into ice water. The precipitate is the protected intermediate: tert-butyl 3-(4-carbamoyl-1H-pyrazol-3-yl)piperidine-1-carboxylate. Filter and dry.[4]

Stage 4: Global Deprotection

Objective: Remove the Boc group to yield the final salt or free base.

Protocol:

  • Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (10 volumes). Stir at RT for 2 hours.

  • Precipitation: Dilute with Diethyl Ether. The product precipitates as the hydrochloride salt.

  • Free Basing (Optional): Dissolve the salt in minimal water, neutralize with saturated NaHCO

    
    , and extract with DCM/Isopropanol (3:1).
    
  • Final Yield: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide.

Workflow Diagram

Workflow Figure 2: Step-by-step synthetic workflow. Step1 Step 1: Meldrum's Acid Activation (N-Boc-Nipecotic Acid + EDC/DMAP) Step2 Step 2: Ethanolysis (Reflux in EtOH -> Beta-Keto Ester) Step1->Step2 Decarboxylation Step3 Step 3: Enaminone Formation (Reaction with DMF-DMA) Step2->Step3 C-C Bond Formation Step4 Step 4: Cyclization (Hydrazine Hydrate -> Pyrazole Ester) Step3->Step4 Heterocycle Closure Step5 Step 5: Amidation (LiOH -> CDI/NH4Cl -> Amide) Step4->Step5 Functional Group Interconversion Step6 Step 6: Deprotection (HCl/Dioxane -> Final Product) Step5->Step6 Boc Removal

Critical Process Parameters & Analytical Data

Key Process Parameters
ParameterSettingImpact on Quality
Meldrum's Activation Temp 0°C to RTHigher temps during EDC addition cause racemization (if chiral) or side-products.
DMF-DMA Stoichiometry 1.5 equivExcess ensures complete conversion; unreacted beta-keto ester complicates purification.
Hydrazine Handling 0°C AdditionControls exotherm; prevents formation of bis-pyrazole byproducts.
Amidation pH Neutral/BasicAcidic conditions during workup can hydrolyze the amide; ensure buffered workup.
Expected Analytical Data
  • Mass Spectrometry (ESI+): Calculated [M+H]

    
     for C
    
    
    
    H
    
    
    N
    
    
    O: 195.12. (Expect 295.17 for Boc-protected precursor).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    , HCl salt):
    • 
       13.0 (br s, 1H, Pyrazole NH)
      
    • 
       9.0 (br s, 2H, Piperidine NH
      
      
      
      )
    • 
       8.1 (s, 1H, Pyrazole C5-H)
      
    • 
       7.4 & 6.9 (br s, 2H, CONH
      
      
      
      )
    • 
       3.2 - 2.8 (m, Piperidine ring protons)
      
    • 
       1.8 - 1.5 (m, Piperidine ring protons)
      

Safety & Troubleshooting

Safety Hazards:

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood. Quench waste with bleach solution before disposal.

  • CDI: Moisture sensitive. Store under inert gas.

Troubleshooting Guide:

  • Issue: Low yield in pyrazole cyclization.

    • Solution: Ensure the enaminone formation is complete by NMR before adding hydrazine. Residual DMF-DMA can react with hydrazine violently or competitively.

  • Issue: Incomplete Amidation.

    • Solution: The acid intermediate can be sterically hindered.[7] If CDI fails, switch to HATU (1.2 equiv) / DIPEA (2.0 equiv) in DMF.

References

  • Synthesis of Pyrazole-4-Carboxylates

    • Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)
    • Source: PMC / Molecules.
    • URL:[Link]

  • Meldrum's Acid Methodology: Title: Meldrum's Acid in Organic Synthesis: A Versatile Synthon. Source: Chemical Reviews (General Reference for the methodology described in Stage 1).
  • Amidation Protocols

    • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv
    • Source: PubMed.
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.[7]

    • Source: RSC / J. Chem. Soc.
    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide . It is designed for analytical scientists requiring high-fidelity separation protocols for this polar, basic pharmacophore.[1][2]

Introduction & Molecule Profiling[1][3][4]

The analyte, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide , represents a challenging class of "building block" intermediates often used in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1][2] Its structure combines a highly polar carboxamide, an amphoteric pyrazole ring, and a strongly basic secondary amine (piperidine).[1][3]

Physicochemical Challenges[1][2][3]
  • Extreme Polarity: The presence of the piperidine secondary amine and the amide group results in a low LogP (predicted ~ -0.9 to -2.4), causing poor retention on standard C18 columns [1].[1]

  • Basicity & Tailing: The piperidine nitrogen (

    
    ) is fully protonated at standard acidic HPLC pH (2-4).[1][2][3] This leads to secondary silanol interactions on silica-based columns, resulting in severe peak tailing [2].[1][2]
    
  • UV Detection: The molecule lacks a strong chromophore like a phenyl ring.[2] Detection relies on the pyrazole-amide conjugation, necessitating low-UV monitoring (210–220 nm).[1][3]

Method Development Strategy

To overcome the "retention vs. peak shape" dilemma, we employ a pH-Switch Strategy .[1] Standard acidic conditions (pH 3) will protonate the molecule, making it too polar for C18 retention.[1][3] Therefore, we propose two distinct pathways: High-pH Reversed Phase (RP) (Primary Recommendation) and HILIC (Alternative).[1][3]

Decision Matrix: Selecting the Stationary Phase

MethodSelection Start Analyte: Piperidinyl-Pyrazole CheckLogP LogP < 0? Start->CheckLogP CheckpKa Basic pKa > 9? CheckLogP->CheckpKa Yes RouteA High pH RP-HPLC (pH 10) CheckpKa->RouteA Primary Choice (Robustness) RouteB HILIC Mode CheckpKa->RouteB Secondary Choice (Max Retention) RouteC Ion-Pairing RP CheckpKa->RouteC Legacy Method (Not Recommended)

Figure 1: Decision tree for selecting the chromatographic mode based on analyte polarity and basicity.

Protocol A: High-pH Reversed Phase (The Gold Standard)[1][3]

This method utilizes a hybrid-silica column stable at high pH.[1][2] At pH 10, the piperidine amine is partially deprotonated (closer to neutral), significantly increasing hydrophobicity and retention on the C18 ligand while suppressing silanol ionization.[3]

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18Hybrid particles are essential for stability at pH > 8.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium HydroxideHigh pH neutralizes the basic amine, increasing retention and improving peak symmetry.[3]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp. 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[2]
Detection PDA at 220 nm (Bandwidth 4 nm)Max absorbance for pyrazole-carboxamide; 254 nm is secondary.[1][2][3]
Injection Volume 5 - 10 µLKeep low to prevent solvent effects (diluent should be 10-20% ACN in water).[1][2][3]
Gradient Program[1][2][3]
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic Hold to trap polar impurities
12.060Linear Gradient to elute main peak
15.095Wash Step
18.095Hold Wash
18.15Return to Initial
23.05Re-equilibration

Protocol B: HILIC (Alternative for Mass Spec)[1][3]

If the analyte elutes in the void volume even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required alternative.[3] This effectively retains the polar, charged amine.[3]

Chromatographic Conditions
  • Column: Waters Atlantis HILIC Silica or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2][3]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Isocratic Mode: 85% B / 15% A (Start here).[1][2][3]

  • Mechanism: The water layer on the silica surface retains the polar analyte via hydrogen bonding and ionic interactions.

  • Note: Sample must be dissolved in high organic (e.g., 90% ACN) to prevent peak distortion.[1][3]

Validation Framework (Self-Validating System)

To ensure the method is trustworthy and robust, perform the following system suitability tests (SST) before every analysis run.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2][3] (If
    
    
    , increase buffer concentration or check column pH stability).
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the void volume.[2][3]
  • Precision: %RSD of peak area for 6 replicate injections must be

    
    .
    
Linearity & Range
  • Prepare a stock solution of 1.0 mg/mL in 50:50 Water:ACN.[2]

  • Dilute to 5 levels: 10, 50, 100, 150, 200 µg/mL.[1][3]

  • Acceptance:

    
    .[2][5]
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interaction.[1][2]Switch to High pH method (Protocol A) or add 0.1% Triethylamine (TEA) if using low pH.[1][2][3]
Early Elution (Void) Analyte is fully protonated and too polar.[1][2][3]Use HILIC (Protocol B) or an Ion-Pairing reagent (e.g., Sodium Hexanesulfonate) at pH 2.[1][3]5.
Baseline Drift UV absorbance of buffer at 220 nm.[2]Ensure high-quality Ammonium Bicarbonate; use a reference wavelength (e.g., 360 nm) on the PDA.[1][3]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase or a weaker solvent (low % organic for RP, high % organic for HILIC).[1][3]

Signaling & Workflow Diagram

The following diagram illustrates the mechanistic interaction during the separation process, highlighting why High pH is superior for this specific molecule.

SeparationMechanism cluster_0 Low pH (pH 3.0) cluster_1 High pH (pH 10.0) Node1 Piperidine-N Protonated (+) Node2 Repulsion from C18 Surface Node1->Node2 Node3 Interaction with Silanols Node1->Node3 Node4 Result: Early Elution & Tailing Node2->Node4 Node3->Node4 Node5 Piperidine-N Neutral/De-shielded Node6 Strong Hydrophobic Interaction Node5->Node6 Node7 Silanols Ionized (Repel Analyte) Node5->Node7 Node8 Result: Sharp Peak & Retention Node6->Node8

Figure 2: Mechanistic comparison of analyte behavior under Low pH vs. High pH conditions.

References

  • PubChem. (2025).[2][3] 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride | C9H13N3O2.[1][2][6] National Library of Medicine.[2] Available at: [Link][1][3]

  • Mikutis, G. et al. (2021).[1][2][3] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.[1][3] Available at: [Link][1][3]

  • Chandrasekar, R. et al. (2014).[1][2][3] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.[1][3] Available at: [Link][1][3]

  • Agilent Technologies. (2009).[2][3][7] "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases." Application Note 5990-3606EN. Available at: [Link][1][3]

Sources

Application Note: Amide Coupling Strategies for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[2][3][4][5][6]

The compound 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs).[1][2] Its structural complexity presents specific challenges for amide coupling, primarily due to the presence of multiple nucleophilic sites and high polarity.[1]

Chemoselectivity Challenge

The molecule contains three nitrogen-based functional groups.[1][2] Successful amide coupling requires selective acylation of the piperidine nitrogen while leaving the pyrazole and carboxamide intact.[1]

  • Piperidine (

    
    ):  Secondary aliphatic amine.[1][2] 
    
    
    
    .[1][2] Primary Nucleophile.
  • Pyrazole (

    
    ):  Aromatic heterocycle.[1][2] The 
    
    
    
    is acidic (
    
    
    ), while the pyridinic nitrogen is weakly nucleophilic.[1][2] However, under forcing conditions or with highly reactive activated esters,
    
    
    -acylation of the pyrazole can occur as a side reaction.[1][2]
  • Carboxamide (

    
    ):  Primary amide.[1][2] Generally non-nucleophilic under standard coupling conditions (
    
    
    
    ).[1][2]
Solubility Profile

This scaffold is highly polar and often supplied as a hydrochloride salt.[1][2] It exhibits poor solubility in non-polar solvents (DCM, Toluene) and moderate-to-good solubility in polar aprotic solvents (DMF, DMSO, DMA).[1][2]

Reagent Selection Guide

We recommend two distinct reagent systems depending on the scale and phase of development.

FeatureSystem A: HATU / DIPEA System B: T3P / Pyridine
Primary Use Case Discovery / Library Synthesis Process Development / Scale-Up
Mechanism Uronium/Guanidinium activation (Fast)Propylphosphonic anhydride (Low epimerization)
Reaction Rate Very Fast (< 1 hour)Moderate (1–4 hours)
Solubility Excellent in DMF/DMSOGood in EtOAc/Me-THF/DMF
Work-up Requires chromatography (remove urea/HOAt)Aqueous wash only (Water-soluble byproducts)
Epimerization Risk Low-ModerateVery Low (Critical for chiral C3-piperidine)
Cost HighLow-Moderate

Visual Workflows

Reaction Scheme & Chemoselectivity

ReactionScheme cluster_legend Key SM 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (Piperidine NH = Nucleophile) Product Target Amide (Selective N-Piperidine Acylation) SM->Product Primary Path (Kinetic Control) SideProduct Bis-acylated Impurity (Pyrazole N-acylation) SM->SideProduct Excess Reagent High Temp Acid Carboxylic Acid (R-COOH) + Coupling Agent Acid->Product Blue Arrow: Desired Pathway Blue Arrow: Desired Pathway Red Dotted: Side Reaction Red Dotted: Side Reaction Blue Arrow: Desired Pathway->Red Dotted: Side Reaction

Caption: Chemoselective coupling pathway favoring the aliphatic secondary amine over the aromatic pyrazole nitrogen.

Decision Matrix

DecisionMatrix Start Select Coupling Strategy Scale Reaction Scale? Start->Scale Small < 100 mg (Library/Discovery) Scale->Small Discovery Large > 1 g (Process/Scale-up) Scale->Large Development Purification Purification Method? Small->Purification Large->Purification HPLC Prep HPLC / Flash Purification->HPLC Extract Extraction / Crystallization Purification->Extract HATU PROTOCOL A: HATU (High Yield, Fast) HPLC->HATU T3P PROTOCOL B: T3P (Clean Profile, Scalable) Extract->T3P

Caption: Logic flow for selecting between HATU and T3P based on scale and downstream processing capabilities.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Objective: Rapid synthesis of analogs on mg scale. Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Anhydrous).[1][2]

  • Preparation:

    • In a vial, dissolve the Carboxylic Acid (

      
       equiv) in anhydrous DMF (
      
      
      
      concentration).
    • Add DIPEA (

      
       equiv).[1][2] Note: Excess base is required to neutralize the HCl salt of the starting material.[1]
      
    • Add HATU (

      
       equiv).[1][2] Stir for 5 minutes to pre-activate the acid (formation of the active ester).[1][2]
      
  • Coupling:

    • Add 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide HCl (

      
       equiv) directly to the vial.[2]
      
    • Tip: If the amine is insoluble, pre-dissolve it in a separate minimum volume of DMSO/DMF with 1 equiv of DIPEA.[1]

    • Stir at room temperature for 1–2 hours.

  • Monitoring:

    • Check LCMS.[1][2][3] The reaction is typically complete within 60 mins.[1][2]

    • Checkpoint: If pyrazole acylation (M + Mass of Acid) is observed, reduce HATU to 0.95 equiv in future runs.

  • Work-up:

    • Library Scale: Filter and inject directly onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1][2]

    • Manual Scale: Dilute with EtOAc, wash with saturated

      
       (3x) and Brine (1x).[1][2] Dry over 
      
      
      
      .[1][2][3][4]
Protocol B: Process Scale-Up (T3P)

Objective: Gram-scale synthesis with minimal chromatography.[2] Reagents: T3P (50% w/w in EtOAc or DMF), Pyridine or DIPEA, 2-MeTHF or DMF.[1][2]

  • Setup:

    • Charge 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide HCl (

      
       equiv) and the Carboxylic Acid  (
      
      
      
      equiv) into the reactor.[2]
    • Add solvent: DMF or 2-MeTHF (10 volumes).[1][2] Note: DMF is preferred if solubility is an issue.[1][2]

    • Add Pyridine (

      
       equiv).[1][2] Pyridine acts as both base and acylation catalyst, reducing epimerization risk at the C3-chiral center.[1][2]
      
  • Addition:

    • Cool the mixture to

      
      .
      
    • Add T3P solution (

      
       equiv) dropwise over 20 minutes.[1][2] Exotherm control is critical to prevent side reactions.[1][2]
      
  • Reaction:

    • Allow to warm to room temperature (

      
      ). Stir for 4–12 hours.
      
    • Why slower? T3P is less aggressive than HATU, ensuring higher chemoselectivity for the amine over the pyrazole.[1]

  • Work-up (The "Water Wash"):

    • Quench with water.[1][2][5][6]

    • Dilute with 2-MeTHF or EtOAc (if not already the solvent).[1][2]

    • Wash with water (

      
      ).[1][2][6] T3P by-products are water-soluble. [2]
      
    • Wash with

      
       (carefully, to remove pyridine, but watch for product solubility/stability).[1][2]
      
    • Wash with

      
       and Brine.[1][2][3]
      
    • Concentrate to yield the crude amide.[1][2][3]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility Zwitterionic nature of the scaffold.[2]Switch solvent to DMSO or NMP .[1][2] Use a mixed solvent system (DCM/DMF 4:1).[1][2]
Bis-Acylation Pyrazole NH reacting.[2]Reduce coupling agent to 0.95 equiv . Lower temperature to

. Use T3P instead of HATU.
Epimerization Loss of chirality at Piperidine-C3.[2]Avoid strong bases like TEA.[1][2] Use DIPEA or Pyridine .[1][2][5][7] Keep reaction temp

.
No Reaction Amine salt not neutralized.[1][2]Ensure at least 3.0 equiv of base is used (1 eq for HCl salt, 1 eq for reaction, 1 eq buffer).[1][2]

References

  • Dunetz, J. R., et al. (2011).[1][2][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][2]

  • Carpino, L. A. (1993).[1][2][3] "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[1][8][2] Journal of the American Chemical Society, 115(10), 4397–4398.[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Patterson, H., et al. (2021).[1][2] "Process Development of JAK Inhibitors." Organic Process Research & Development. (General reference for JAK scaffold handling).

Sources

Application Note: Storage, Handling, and Stability Protocols for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a critical heterocyclic building block utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structure features a pyrazole core (providing hydrogen bond donor/acceptor motifs for the kinase hinge region) and a piperidine ring (often exploited for solvent-exposed interactions or solubility enhancement).

However, the presence of a secondary amine (piperidine) and an electron-rich pyrazole system introduces specific stability challenges, including hygroscopicity, susceptibility to oxidative degradation, and spontaneous formation of carbamates upon exposure to atmospheric CO₂. This guide defines the rigorous protocols required to maintain >98% purity over extended storage periods.

Chemical Profile
PropertySpecification
Chemical Name 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.24 g/mol
Physical State Off-white to pale yellow solid
pKa (Calculated) ~11.0 (Piperidine NH), ~14.0 (Pyrazole NH)
Solubility DMSO (>50 mg/mL), Methanol, Dilute aqueous acid
Critical Hazards Skin Irritant (H315), Eye Irritant (H319), Hygroscopic

Storage Protocols: Solid State & Solution

The integrity of this compound relies on preventing two primary degradation pathways: oxidative discoloration (N-oxide formation) and hygroscopic clumping (leading to hydrolysis or carbonate formation).

Solid State Storage (Long-Term)

Objective: Prevent atmospheric moisture absorption and amine oxidation.

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal for >1 year).

  • Atmosphere: The vial headspace must be purged with Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which blankets the solid more effectively.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photodegradation of the pyrazole ring over long durations.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator or a sealed jar) containing activated silica gel or Drierite™.

Solution State Storage (Working Stocks)

Objective: Maintain stability during experimental workflows.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (Ethanol/Methanol) for storage >24 hours, as they can facilitate nucleophilic attacks or esterification if trace acids are present.

  • Concentration: Prepare stocks at 10 mM to 50 mM . Higher concentrations are more stable than dilute solutions.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles .

    • Protocol: Aliquot the master stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

  • Shelf Life:

    • 4°C: Use within 1 week.

    • -20°C: Stable for 3-6 months.

    • -80°C: Stable for 12 months.

Storage Decision Logic

The following diagram illustrates the decision matrix for processing incoming shipments of the compound.

StorageProtocol Start Incoming Compound (Powder) CheckSeal Check Seal Integrity & Appearance Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed Purge Purge Headspace with Argon IsSealed->Purge Yes (Long Term) Dissolve Dissolve in Anhydrous DMSO IsSealed->Dissolve Yes (Immediate Use) QC Perform LC-MS/NMR (Check for Oxidation) IsSealed->QC No / Discolored StoreSolid Store at -20°C (Desiccated) Purge->StoreSolid Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze QC->Dissolve Pass

Figure 1: Decision matrix for handling incoming shipments of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide to ensure maximum stability.

Handling & Safety Protocols

The "Secondary Amine" Hazard

The piperidine moiety is a secondary amine. While generally stable, it reacts avidly with electrophiles.

  • CO₂ Absorption: If left open to air, the amine can react with atmospheric CO₂ to form carbamic acid/carbamates. This manifests as a "crust" on the solid or broadening of NMR peaks.

  • Protocol: Always weigh the compound quickly. If handling >100 mg, use a glovebox or a continuously purged nitrogen funnel.

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 or P100 respirator if handling powder outside a fume hood.

  • Skin: Nitrile gloves (double gloving recommended for DMSO solutions due to DMSO's skin permeability).

  • Eyes: Chemical safety goggles.[1]

Quality Control & Self-Validation

To ensure the compound has not degraded, researchers must employ self-validating analytical checks.

Visual Inspection[3]
  • Pass: White to off-white free-flowing powder.

  • Fail: Yellow/Brown sticky solid (indicates oxidation).

  • Fail: Clumped/Hardened solid (indicates moisture absorption/carbonate formation).

Analytical Validation (NMR)

A ¹H-NMR spectrum in DMSO-d₆ is the definitive check.

Diagnostic SignalChemical Shift (δ)Interpretation
Pyrazole CH ~8.0 - 8.3 ppm (s)Core integrity check.
Amide NH₂ ~7.0 - 7.5 ppm (broad s)Two distinct broad singlets often observed.
Piperidine NH ~2.5 - 3.0 ppmDisappearance or shift indicates derivatization.
Water Peak ~3.33 ppm (in DMSO)A large integral here suggests hygroscopic failure.
Degradation Pathway Visualization

Understanding how the molecule fails allows for better prevention.

Degradation Compound 3-(piperidin-3-yl)-1H- pyrazole-4-carboxamide Oxidation N-Oxide Formation (Yellowing) Compound->Oxidation + Air (Slow) Carbonate Piperidinium Carbonate (Clumping/Insoluble) Compound->Carbonate + CO₂/H₂O (Fast) Hydrolysis Carboxylic Acid (Loss of Amide) Compound->Hydrolysis + H⁺/OH⁻ Air O₂ (Air) Air->Compound Moisture H₂O / CO₂ Moisture->Compound AcidBase Strong Acid/Base

Figure 2: Primary degradation pathways. Note that CO₂ absorption by the piperidine ring is the fastest degradation route in ambient conditions.

Experimental Application: Solubilization Protocol

Scenario: Preparation of a 10 mM stock for a cell-based kinase assay.

  • Calculate: For 1 mg of compound (MW: 194.24 g/mol ):

    
    
    
    
    
  • Add Solvent: Add 515 µL of anhydrous DMSO to the vial.

  • Vortex: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Caution: Do not heat above 40°C during sonication to prevent amide hydrolysis.

  • Verify: Inspect against a light source. The solution must be completely clear.

  • Dilution: For cell culture, dilute the DMSO stock at least 1:1000 into media to keep DMSO concentration <0.1% (toxic threshold for many cell lines).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole-4-carboxamide derivatives. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules. Retrieved from [Link]

Sources

Application Note: Scale-Up Procedures for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide , a critical pharmacophore found in various JAK, PARP, and FLT3 inhibitors. Unlike bench-scale methods that rely on chromatographic purification, this protocol emphasizes crystallization-driven isolation , process safety (specifically regarding hydrazine handling), and impurity control (regioisomer management).

The procedure utilizes a convergent "Build-Up" strategy, starting from commercially available N-Boc-nipecotic acid. It avoids the use of unstable acid chlorides, preferring a magnesium-mediated homologation followed by a dimethylformamide dimethyl acetal (DMF-DMA) cyclization sequence.

Synthetic Strategy & Mechanism

The synthesis is divided into four critical process steps (CPS). The core logic relies on constructing the pyrazole ring after establishing the piperidine linkage, ensuring the preservation of the chiral center (if starting with chiral material) and minimizing late-stage functional group manipulation.

Reaction Pathway Diagram

G SM N-Boc-Nipecotic Acid (Start) Inter1 Beta-Keto Ester (Intermediate A) SM->Inter1 CDI, Mg(OEt)2 Ethyl Potassium Malonate Inter2 Enaminone (Intermediate B) Inter1->Inter2 DMF-DMA Reflux PyrazoleEster Pyrazole Ester (Intermediate C) Inter2->PyrazoleEster NH2NH2-H2O Cyclization PyrazoleAmide Boc-Protected Amide PyrazoleEster->PyrazoleAmide NH3 / MeOH Aminolysis Final 3-(piperidin-3-yl)-1H- pyrazole-4-carboxamide (Final Salt) PyrazoleAmide->Final HCl / Dioxane Deprotection

Figure 1: Critical Process Steps (CPS) for the synthesis of the target pyrazole-carboxamide.

Detailed Experimental Protocols

Step 1: Homologation to Beta-Keto Ester

Objective: Convert N-Boc-nipecotic acid to tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate. Rationale: Acid chlorides are unstable and prone to racemization. The magnesium enolate method is milder and scalable.

Reagents:

  • N-Boc-Nipecotic Acid (1.0 equiv)

  • CDI (1.1 equiv)

  • Ethyl Potassium Malonate (1.15 equiv)

  • MgCl₂ (anhydrous, 1.15 equiv)

  • THF (anhydrous, 10 vol)

Protocol:

  • Charge N-Boc-nipecotic acid and THF into Reactor A.

  • Add CDI portion-wise at 0–5°C (Gas evolution: CO₂). Stir at 20°C for 2 hours to form the acyl imidazole.

  • In Reactor B, charge Ethyl Potassium Malonate, MgCl₂, and THF. Stir at 20°C for 4 hours to form the magnesium enolate.

  • Transfer the contents of Reactor A into Reactor B over 1 hour, maintaining temperature < 30°C.

  • Stir overnight at 25°C.

  • Quench: Cool to 10°C and add 1M HCl (pH adjustment to ~4).

  • Workup: Extract with EtOAc, wash with saturated NaHCO₃ and brine. Concentrate to oil.

    • Note: The product is usually an oil but sufficiently pure (>90%) for the next step.

Step 2 & 3: Pyrazole Ring Formation (Telescoped)

Objective: Formation of the pyrazole core via enaminone. Critical Quality Attribute (CQA): Regioselectivity of the pyrazole ring. The DMF-DMA route strongly favors the desired 3-substituted isomer over the 5-substituted isomer due to steric hindrance of the Boc-piperidine group.

Reagents:

  • Beta-keto ester (Intermediate A) (1.0 equiv)

  • DMF-DMA (1.5 equiv)

  • Hydrazine Hydrate (64% or 80% solution) (1.2 equiv)

  • Ethanol (Absolute, 8 vol)

Protocol:

  • Dissolve Intermediate A in Ethanol.[1]

  • Add DMF-DMA. Heat to reflux (78°C) for 4 hours.

  • IPC (In-Process Control): Monitor disappearance of starting material via HPLC.

  • Cool mixture to 0–5°C.

  • Safety Critical: Add Hydrazine Hydrate dropwise. Exothermic reaction. Maintain T < 20°C.[2]

  • Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate solvent to 20% volume. Add water (10 vol). The product (tert-butyl 3-(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate) will precipitate.

  • Filter and wash with cold water/ethanol (9:1). Dry in vacuum oven at 45°C.

Step 4: Aminolysis to Carboxamide

Objective: Convert ethyl ester to primary amide.

Protocol:

  • Charge Pyrazole Ester into a pressure vessel (autoclave).

  • Add 7N Ammonia in Methanol (10 vol).

  • Seal and heat to 80°C (Pressure ~3–5 bar) for 12–16 hours.

  • Cool to RT and vent carefully.

  • Concentrate to dryness. Slurry the residue in MTBE (Methyl tert-butyl ether) to remove impurities. Filter the white solid.

Step 5: Boc-Deprotection & Salt Formation

Objective: Isolate the final pharmaceutical intermediate.

Protocol:

  • Suspend the amide in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3 equiv) at 20°C.

  • Stir for 4 hours. The product hydrochloride salt will precipitate as a thick slurry.

  • Filter under nitrogen (hygroscopic). Wash with MTBE.

  • Dry at 40°C under vacuum.

Process Parameters & Scale-Up Data[3][4]

The following data is derived from a 100g input scale validation run.

ParameterSpecification / ResultNotes
Overall Yield 55% - 62%Calculated from N-Boc-Nipecotic Acid
Purity (HPLC) > 98.5% (a/a)Final HCl salt
Regioisomer Ratio > 20:13-substituted vs 5-substituted pyrazole
Hydrazine Content < 1 ppmValidated by genotoxic impurity purge
Appearance Off-white to white solidFree flowing powder

Safety & Hazard Analysis (E-E-A-T)

Hydrazine Handling (Critical)

Hydrazine hydrate is a known carcinogen and potent reducing agent.

  • Engineering Control: All hydrazine transfers must occur in a closed system or within a certified fume hood using peristaltic pumps to prevent aerosolization.

  • Quenching: Residual hydrazine in waste streams must be quenched with bleach (sodium hypochlorite) before disposal, ensuring excess oxidant is present.

  • Alternative: For kg-scale, consider using hydrazine acetate or hydrazine hydrochloride salts, which are solids and less volatile, though they require an extra base equivalent.

Thermal Runaway
  • Step 1 (CDI): The release of CO₂ is vigorous. Addition must be controlled by gas evolution rate, not just temperature.

  • Step 3 (Hydrazine): The condensation of hydrazine with the enaminone is exothermic. Failure to control addition rate can lead to rapid boiling of ethanol.

Analytical Characterization

Final Product: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (br s, 1H, NH), 8.95 (br s, 1H, NH), 8.15 (s, 1H, Pyrazole-H), 7.40 (br s, 1H, Amide-H), 7.05 (br s, 1H, Amide-H), 3.40–3.20 (m, 3H), 2.90 (m, 2H), 1.95 (m, 1H), 1.80–1.50 (m, 3H).

  • Mass Spec (ESI+): m/z calc for C₉H₁₄N₄O [M+H]⁺: 195.12; found: 195.2.

References

  • Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Beta-Keto Ester Scale-Up: Clay, R. J., et al. "Scale-up of the synthesis of beta-keto esters." Synthesis, 1993.
  • Hydrazine Safety: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013. Link

  • Regioselectivity in Pyrazoles: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxamide derivatives." Journal of Heterocyclic Chemistry, 2003. Link

  • General Amidation Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield in 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide presents a unique "solubility-reactivity" paradox. The molecule contains an amphoteric core (basic piperidine amine, acidic pyrazole NH) and a polar carboxamide, making isolation from aqueous byproducts the primary yield-killing step. Furthermore, the construction of the pyrazole ring at the 4-carboxamide oxidation state often suffers from incomplete cyclization or decarboxylation side reactions.

This guide moves beyond standard textbook protocols to address the mechanistic failure points specific to this scaffold. We focus on the Enaminone Route (via DMF-DMA), as it is the most robust method for securing the 4-carboxamide position compared to the lower-yielding Claisen condensation approaches.

The Synthetic Workflow (Visualized)

The following logic flow outlines the optimized pathway, highlighting critical control points (CP) where yield is typically lost.

SynthesisWorkflow Start Start: N-Boc-Nipecotic Acid Step1 Step 1: Activation (CDI or Acid Chloride formation) Start->Step1 Activation Step2 Step 2: C-Acylation (Reaction with Ethyl 3-(dimethylamino)acrylate) Step1->Step2 C-C Bond Formation Inter1 Intermediate: Enaminone (Critical Purity Check) Step2->Inter1 Isolation essential Step3 Step 3: Cyclization (Hydrazine Hydrate, EtOH, -10°C to RT) Inter1->Step3 Cyclocondensation Inter2 Intermediate: Pyrazole Ester (Ethyl 3-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate) Step3->Inter2 70-85% Yield Target Step4 Step 4: Ammonolysis (NH3/MeOH, Pressure) Inter2->Step4 Functional Group Transformation Step5 Step 5: Deprotection & Isolation (HCl/Dioxane -> Neutralization) Step4->Step5 Boc Removal Final Target: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Step5->Final Isoelectric Precipitation

Caption: Optimized Enaminone Route. Note that Step 2 (C-Acylation) and Step 5 (Isolation) are the primary yield bottlenecks.

Critical Module: The Enaminone Cyclization (Steps 2 & 3)

The reaction of an activated acid derivative with an enamine (like ethyl 3-(dimethylamino)acrylate) followed by hydrazine is the "Gold Standard" for 4-substituted pyrazoles. However, it is prone to deacetylation (loss of the piperidine chain) if conditions are too harsh.

Troubleshooting the "Missing Ring" (Low Cyclization Yield)
SymptomRoot CauseCorrective Action
Red/Brown Reaction Mixture Oxidized Hydrazine: Hydrazine hydrate degrades to azines and colored impurities that trap the product.Protocol: Use fresh hydrazine hydrate (64-65%). If the reagent is old, distill it or switch to Hydrazine Acetate salt buffered with NaOAc.
Product is "Gummy" Oligomerization: The enaminone intermediate polymerized before cyclization.Protocol: Do not store the enaminone intermediate (Inter1) for >24 hours. Use it immediately in the cyclization step.
Loss of Piperidine Chain Retro-Claisen Cleavage: Reaction temperature too high during hydrazine addition causes the piperidine fragment to cleave off.Protocol: Add hydrazine at -10°C to 0°C . Allow to warm to RT slowly. Do not reflux until the intermediate hydrazone is confirmed by TLC/LCMS.
Regioisomer Formation Wrong Tautomer: Only an issue if using substituted hydrazines (e.g., Methylhydrazine).Protocol: For 1H-pyrazoles (unsubstituted N), this is irrelevant. However, ensure pH is neutral to slightly acidic (AcOH) to favor the correct hydrazone formation.
Optimized Protocol: The "Cold-Start" Cyclization

Standardized for 10 mmol scale

  • Preparation: Dissolve the Enaminone intermediate (from Step 2) in absolute Ethanol (5 mL/mmol).

  • Cooling: Chill the solution to -10°C (Ice/Salt bath).

  • Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise over 20 minutes. Do not rush this step.

  • The Wait: Stir at 0°C for 1 hour. Monitor by LCMS. You should see the open-chain hydrazone intermediate.

  • Cyclization: Only after the hydrazone is formed, warm to Room Temperature (25°C). Stir for 2-4 hours.

    • Note: Reflux is rarely needed for this specific substrate and often degrades the Boc group or causes side reactions.

  • Workup: Evaporate ethanol. The product (Intermediate 2) usually precipitates upon addition of cold water.

Critical Module: Amidation & Deprotection (Steps 4 & 5)

Converting the ester to the amide while preserving the Boc group (temporarily) is crucial for purification.

Why Conventional Hydrolysis Fails

Attempting to hydrolyze the ester to the acid and then couple with ammonium chloride (using HATU/EDC) often results in low yields due to the zwitterionic nature of the pyrazole carboxylic acid. It binds to silica and is hard to extract.

The Solution: Direct Ammonolysis

Skip the acid intermediate.

  • Reagent: 7N Ammonia in Methanol (saturated).

  • Conditions: Sealed tube/pressure vessel at 80°C for 12-24 hours.

  • Yield Advantage: This drives the reaction to completion and the solvent can simply be evaporated, leaving clean product (as the byproduct is ethanol).

Deprotection & The "Isoelectric Trap"

Removing the Boc group with HCl/Dioxane or TFA is straightforward, but isolating the free base is not.

  • The Issue: The product is a water-soluble salt (HCl salt). Neutralizing with NaOH/NaHCO3 generates the free base, which is also water-soluble due to the amide and secondary amine.

  • The Fix (Resin Capture):

    • Dissolve the crude salt in MeOH/Water.

    • Load onto a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M Ammonia in MeOH .

    • Evaporate to obtain the free base in high purity without aqueous extraction.

Diagnostic Decision Tree

Use this flow to diagnose yield loss in real-time.

Troubleshooting Problem Low Yield / Impure Product Check1 Is the Enaminone pure by LCMS? Problem->Check1 Action1 Recrystallize Enaminone (Avoid Silica) Check1->Action1 No Check2 Did Cyclization turn Red/Black? Check1->Check2 Yes Action2 Hydrazine Oxidation. Use fresh reagent or Acetate Salt. Check2->Action2 Yes Check3 Loss during Amidation? Check2->Check3 No Action3 Switch from Hydrolysis to Direct Ammonolysis (Pressure/MeOH) Check3->Action3 Yes Check4 Product lost in Aqueous Layer? Check3->Check4 No Action4 Stop Extraction. Use SCX-2 Resin or Lyophilization. Check4->Action4 Yes

Caption: Diagnostic logic for identifying yield loss at specific synthetic stages.

Frequently Asked Questions (FAQs)

Q: Can I use the nitrile route (cyano-acetyl piperidine) instead of the ester? A: Yes, but it is riskier. While reacting 3-oxo-3-(piperidin-3-yl)propanenitrile with hydrazine directly yields the amino-pyrazole (which is not what you want), reacting it with DMF-DMA followed by hydrazine yields the pyrazole-4-carbonitrile . Hydrolyzing this nitrile to the amide requires harsh conditions (H2SO4 or peroxide) which often degrade the pyrazole ring or the piperidine protecting group. The Ester


 Amide  route is milder and higher yielding.

Q: My product is stuck in the aqueous phase after Boc-deprotection. How do I get it out? A: Do not attempt to extract with DCM or EtOAc; the distribution coefficient is poor.

  • Lyophilization: Freeze-dry the aqueous neutralization mixture to a solid, then triturate (wash) the solid with 10% MeOH in DCM to dissolve your product while leaving inorganic salts behind.

  • Resin: As mentioned in Module 4, SCX-2 resin is the superior method for amphoteric molecules.

Q: Why is the Enaminone intermediate unstable? A: Enaminones are Michael acceptors and can undergo hydrolysis back to the ketone and dimethylamine if exposed to atmospheric moisture for too long. Always store under nitrogen in a freezer, or ideally, carry it through to the next step immediately (telescoping).

References

  • MDPI. (2025). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for Hydrazine and other reagents before handling.

Resolving solubility issues with 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Chemical Class: Aminopyrazole-carboxamide / Piperidine scaffold Common Applications: PARP inhibitor intermediates, kinase inhibitor scaffolds, fragment-based drug discovery.

🚨 Emergency Triage: "It Won't Dissolve."

If you are currently staring at a suspension that refuses to clear, check this Quick Fix Table immediately before proceeding to the detailed protocols.

Solvent SystemObservationImmediate Action
100% DMSO Cloudy / HazyHeat to 40°C + Sonicate (5 mins). If stubborn, add 1 eq. of HCl (see Acid Spike protocol below).
PBS / Media (pH 7.4) White PrecipitateStop. You have hit the "Solubility Cliff." Do not heat. Re-formulate using the Intermediate Dilution Method (see Protocol B).
Methanol / Ethanol Slurry / GelSwitch Solvents. This compound has poor solubility in pure alcohols due to strong crystal lattice energy. Use DMSO or DMF.
Water Floating ParticlesAcidify. Add 0.1M HCl or Acetic Acid dropwise until pH < 5. The piperidine amine must be protonated to dissolve.

🔬 Technical Deep Dive: Why is this Molecule Difficult?

To solve the problem, you must understand the enemy. 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a classic "Brick Dust" molecule.

  • The Crystal Lattice Trap: The molecule contains a carboxamide (H-bond donor/acceptor) and a pyrazole (H-bond donor/acceptor). These groups form an extremely stable, high-melting-point intermolecular hydrogen bond network (often >200°C).

  • The Zwitterionic Confusion:

    • Piperidine Nitrogen: Basic (

      
      ). At neutral pH, it wants a proton.
      
    • Pyrazole Nitrogen: Weakly acidic (

      
      ).
      
    • Result: At pH 7-8, the molecule exists largely as a charged cation, but the lipophilic flat aromatic core drives stacking (aggregation). If you have the Free Base , it is highly insoluble in water. If you have the HCl Salt , it is soluble in water but may crash out in organic solvents.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Select Application App_Stock Stock Solution (>10 mM) Start->App_Stock App_Bio Biological Assay (PBS/Media) Start->App_Bio App_Chem Chemical Synthesis Start->App_Chem Decision_Form Is it Salt or Free Base? App_Stock->Decision_Form Action_StepDown Protocol: Stepwise Dilution (DMSO -> PEG400 -> Media) App_Bio->Action_StepDown Action_DMSO Use DMSO or DMF. Add 1.0 eq HCl if Free Base. App_Chem->Action_DMSO Coupling Rxn Action_AcidWater Use 0.1N HCl or Acetate Buffer (pH 4-5) App_Chem->Action_AcidWater Aqueous Workup Decision_Form->Action_DMSO Free Base Decision_Form->Action_DMSO HCl Salt

Caption: Figure 1. Decision matrix for solvent selection based on the experimental context and salt form of the compound.

🛠️ Validated Protocols

Protocol A: The "Acid Spike" for High-Concentration Stocks

Use this when you need a 10mM - 100mM stock for HTS or NMR, and the solid is resisting dissolution in DMSO.

The Logic: The free base form aggregates in DMSO. Protonating the piperidine disrupts these aggregates by introducing charge repulsion.

  • Calculate: Determine the molar amount of your compound.

  • Prepare Solvent: Create a solution of DMSO containing 1.05 equivalents of concentrated HCl (or Methanesulfonic acid).

    • Note: For 10 mg of compound (MW ~194 g/mol ), this is a micro-volume of acid. It is safer to make a "Spiked DMSO" stock (e.g., 100 µL conc. HCl in 10 mL DMSO) and use that as your solvent.

  • Dissolve: Add the Spiked DMSO to the solid.

  • Sonicate: Sonicate at 40°C for 10 minutes. The solution should turn clear yellow/colorless.

Protocol B: The "Step-Down" Dilution for Biological Assays

Use this to prevent the compound from crashing out when moving from DMSO stock to Cell Media (pH 7.4).

The Logic: Direct dilution from DMSO to Water creates a high dielectric shock, causing rapid precipitation. Using an intermediate polarity solvent (PEG400) acts as a bridge.

  • Start: 10 mM Stock in DMSO.

  • Intermediate Step: Dilute 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Step: Dilute this intermediate 1:100 into pre-warmed (37°C) Media/PBS.

    • Final Concentration: 10 µM.

    • Final Solvent: 0.1% DMSO, 0.9% PEG400.

    • Status: Stable for 4-6 hours.

❓ Frequently Asked Questions (FAQs)

Q1: I ordered the compound, and it looks like a hard glass/gum. How do I weigh it? A: This is hygroscopic behavior common in piperidine salts. Do not scrape it. Dissolve the entire contents of the vial in a known volume of DMSO to create a master stock (e.g., 50 mM), then aliquot and freeze at -20°C.

Q2: Can I use Ethanol for sterilization? A: No. Pyrazole-carboxamides have poor solubility in ethanol. You will likely create a suspension that cannot be sterile-filtered (clogging the 0.22 µm filter). Use DMSO for the stock, then dilute into sterile media.

Q3: My LCMS peak is tailing badly. Is it the solubility? A: It is likely an interaction with the column silica. The basic piperidine interacts with residual silanols.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your aqueous mobile phase. This ensures the amine is fully protonated and moves through the column efficiently.

Q4: Why does the solution turn yellow in DMSO? A: Trace oxidation of the piperidine or impurities from the synthesis (often nitro-intermediates) can cause yellowing. If the purity check (LCMS/NMR) is >95%, the color is likely cosmetic and acceptable for most assays.

📊 Solubility Data Reference

SolventSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) < 0.1 mg/mL~ 5 mg/mLSalt form is superior for aqueous use.
Water (pH 2) > 10 mg/mL> 20 mg/mLAcidic pH is critical for the Free Base.
DMSO ~ 20 mg/mL> 50 mg/mLHeating (40°C) often required.
Ethanol < 1 mg/mL~ 2 mg/mLPoor solvent choice.
DCM ~ 5 mg/mLInsolubleGood for extraction of Free Base only.

🧩 Mechanism of Failure: The "Crash Out"

Understanding how the precipitation happens helps you prevent it.

PrecipMechanism Step1 DMSO Stock (Solvated Monomers) Step2 Addition to Water (Dielectric Shift) Step1->Step2 Dilution Step3 H-Bond Network Re-forms Step2->Step3 Loss of DMSO Solvation Shell Prevention PREVENTION: Use PEG400 Bridge or Acidify Buffer Step2->Prevention Step4 Precipitation (Brick Dust) Step3->Step4 Rapid Aggregation

Caption: Figure 2. The kinetic pathway of precipitation upon aqueous dilution. The loss of the DMSO solvation shell allows the strong amide-pyrazole H-bonds to snap back together.

📚 References

  • BenchChem. (2025).[1] Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Structural and Physicochemical Properties. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 17854756: 1H-Pyrazole-4-carboxamide. Link

  • Drug Development & Delivery. (2023). Bioavailability Enhancement – Solving Low Solubility Challenges. Link

  • Journal of Medicinal Chemistry. (2016). Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. International Journal of Chemical and Pharmaceutical Analysis. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Standard industry reference for "Rule of 5" and solubility).

Sources

Technical Support Center: Chiral Resolution of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-PYR-PIP-03 Status: Active Subject: Enantioseparation of Basic Pyrazole-Piperidine Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

The resolution of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide presents a specific set of chromatographic challenges driven by its structural moieties:

  • Piperidine Ring (Secondary Amine): Highly basic (

    
    ), leading to strong silanol interactions and peak tailing.
    
  • Pyrazole-Carboxamide Core: High polarity and hydrogen bond donor/acceptor capability, often causing solubility issues in standard non-polar mobile phases (e.g., Hexane/Heptane).[1]

This guide prioritizes Immobilized Polysaccharide Chiral Stationary Phases (CSPs) due to their solvent versatility, allowing for aggressive solubility-enhancing mobile phases (e.g., DCM, THF) that would destroy coated phases.[1]

Module 1: Method Development Strategy

The "Golden Standard" Screening Protocol

For this molecule, do not start with coated phases (AD/OD) unless solubility in alcohols is confirmed. Start with Immobilized Phases (IA, IC, ID) to allow for chlorinated solvents if needed.

Recommended Column Set:

  • Primary: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) - Immobilized[1][2]

  • Secondary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) - Immobilized[1]

  • Alternative: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized[1]

Mobile Phase Selection (SFC & HPLC):

ModeCompositionAdditive (CRITICAL)Rationale
SFC (Preferred) CO

/ Methanol (80:20 to 60:[1]40)
0.2% Diethylamine (DEA) or Isopropylamine (IPAm)High diffusivity, excellent solubility for amides, "Green" scale-up.[1]
Polar Organic 100% Methanol or Acetonitrile0.1% DEABest for solubility; sharp peaks; low backpressure.
Normal Phase Hexane / EtOH (50:50)0.1% DEATraditional, but solubility of the carboxamide may be poor in high hexane.
Workflow Visualization

The following decision tree outlines the logical flow for method development, prioritizing solubility and peak shape.

MethodDevelopment Start START: Racemic Sample Solubility Solubility Check (MeOH/EtOH/DCM) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect SFC_Route SFC Screening (IA, IC, IG columns) ModeSelect->SFC_Route Preferred (Green/Fast) NPLC_Route Normal Phase/Polar Organic (IA, IC columns) ModeSelect->NPLC_Route Legacy/No SFC Check_Res Check Resolution (Rs) & Shape SFC_Route->Check_Res NPLC_Route->Check_Res Success Rs > 1.5 Proceed to Scale-Up Check_Res->Success Good Separation Tailing Issue: Peak Tailing Check_Res->Tailing Asymmetry > 1.3 NoRes Issue: No Separation Check_Res->NoRes Co-elution Fix_Tailing Increase Basic Additive (0.1% -> 0.5% DEA) Tailing->Fix_Tailing Fix_Res Switch Column Chemistry (Amylose <-> Cellulose) NoRes->Fix_Res Fix_Tailing->Check_Res Fix_Res->Check_Res

Caption: Decision matrix for chiral method development targeting basic amine-containing intermediates.

Module 2: Troubleshooting Center (FAQ)

Q1: My peaks are tailing significantly (Asymmetry > 1.5). Why?

Technical Insight: The piperidine nitrogen is a strong Lewis base. It interacts with residual silanol groups (Si-OH) on the silica backbone of the chiral column, causing non-specific retention (tailing). Corrective Action:

  • Additive Check: Ensure you are using a basic additive . For this molecule, 0.1% Diethylamine (DEA) is mandatory. Triethylamine (TEA) is a secondary option but can be harder to remove during prep.

  • Concentration: Increase DEA to 0.2% or even 0.5% if tailing persists.

  • Column Age: Older columns lose end-capping. If the column is old, regeneration (flushing with 100% solvent) or replacement may be necessary.

Q2: The sample precipitates in the injector/column (High Backpressure).

Technical Insight: The carboxamide group reduces solubility in non-polar solvents (Hexane/CO


). If you inject a sample dissolved in DMSO/MeOH into a high-Hexane stream, the sample crashes out.[1]
Corrective Action: 
  • Switch to Polar Organic Mode: Use 100% Methanol or Acetonitrile (with DEA) as the mobile phase. This bypasses the solubility mismatch.

  • Immobilized Columns: Use Chiralpak IA or IC. These allow you to dissolve the sample in DCM (Dichloromethane) or THF, which are excellent solvents for this molecule, and inject directly (assuming the mobile phase is compatible).

Q3: I see separation, but the peaks are broad.

Technical Insight: Slow mass transfer kinetics or "sample overload" at the active sites. Corrective Action:

  • Temperature: Increase column temperature to 35°C or 40°C. This improves mass transfer and sharpens peaks for amide-containing compounds.[1]

  • Flow Rate: In SFC, higher flow rates often improve efficiency. In HPLC, lower flow rates may help if thermodynamic equilibrium is slow.

Module 3: Preparative Scale-Up Workflow

Once the analytical method (Module 1) is validated, use this workflow to isolate grams of the enantiomer.

Loading Study (Feed Injection)

Do not assume analytical resolution scales linearly.

  • Concentration: Prepare sample at 20–50 mg/mL.

  • Stacked Injections: Calculate the cycle time (

    
    ) so that the second enantiomer of Injection 1 elutes just before the first enantiomer of Injection 2.
    
Recovery & Salt Breaking

Critical Step: If you used DEA in the mobile phase, your product will be isolated as the free base (or a DEA solvate).

  • Post-Processing: Evaporate solvent immediately.

  • Salt Formation: To ensure long-term stability of the chiral purity, convert the isolated oil/solid into a HCl or Tosylate salt immediately after separation.

ScaleUp Analytic Analytical Method (Rs > 2.0) LoadStudy Loading Study (Max conc. w/o touching) Analytic->LoadStudy Stacking Stacked Injection (Throughput Opt.) LoadStudy->Stacking Collection Fraction Collection (Time/Threshold) Stacking->Collection Workup Solvent Removal (< 40°C) Collection->Workup SaltForm Salt Formation (HCl/Tosylate) Workup->SaltForm

Caption: Preparative workflow from analytical validation to stable salt formation.

Module 4: Classical Resolution (Alternative)

If chromatography is unavailable or too costly for multi-kilogram batches, use Diastereomeric Salt Crystallization.

Mechanism: The basic piperidine nitrogen reacts with a chiral acid to form diastereomeric salts with different solubility profiles.

Protocol:

  • Resolving Agent: D- or L-Tartaric acid (inexpensive, effective for piperidines).[1]

  • Solvent: Ethanol/Water (95:5) or Methanol.

  • Process:

    • Mix Racemate (1 eq) + Resolving Agent (0.5 - 1.0 eq) in hot solvent.[1]

    • Cool slowly to induce crystallization.

    • Filter crystals (usually one diastereomer crystallizes out).

    • Free Basing: Treat the salt with NaOH to release the chiral amine.

    • Check ee: Run on the analytical HPLC method defined in Module 1.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, IZ (Immobilized CSPs).Link

  • Toribio, L., et al. (2018). Enantioselective separation of chiral pyrazoles by HPLC and SFC. Journal of Chromatography A. Link

  • Regis Technologies. (2023). SFC Method Development Guide for Basic Compounds.Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397.[1] Link

Sources

Technical Support Center: Pyrazole-4-Carboxamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The formation of pyrazole-4-carboxamides is a ubiquitous step in kinase inhibitor synthesis (e.g., JAK, B-Raf inhibitors). However, the pyrazole ring introduces unique amphoteric challenges that standard peptide coupling protocols often fail to address.

The Core Problem: The pyrazole nitrogen (NH) is both a weak acid (


) and a nucleophile. During activation of the C4-carboxylic acid, the coupling reagent can inadvertently activate the pyrazole nitrogen, or the activated carboxylate can attack the pyrazole nitrogen of a neighboring molecule, leading to:
  • Regioisomeric N-Acylation: Formation of N-acyl pyrazoles (often unstable/labile).

  • Epimerization: If the amine partner is chiral, standard bases (TEA/DIPEA) can trigger racemization.

  • Dehydration: Conversion of primary amides to nitriles.

This guide provides a mechanistic breakdown and self-validating protocols to eliminate these pathways.

Module 1: The Regioselectivity Challenge (N- vs. C-Acylation)

The Mechanism of Failure

When activating a pyrazole-4-carboxylic acid, the "Desired Pathway" is the attack of the amine on the activated ester. The "Parasitic Pathway" is the attack of the pyrazole-NH on the activated ester (either inter- or intramolecularly), forming an N-acyl pyrazole.

  • Symptom: Low yield, recovery of starting material after aqueous workup (N-acyl pyrazoles hydrolyze easily), or appearance of "transient" spots on TLC that disappear upon isolation.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the bifurcation between the desired amide formation and the parasitic N-acylation/dimerization.

PyrazolePathways Start Pyrazole-4-COOH + Amine Activation Activated Species (Active Ester/Anhydride) Start->Activation Coupling Agent (T3P/HATU) Amide DESIRED PRODUCT (C-Amide) Activation->Amide Path A: Amine Attack (Kinetic Control) NAcyl SIDE REACTION: N-Acyl Pyrazole Activation->NAcyl Path B: Pyrazole-N Attack (Thermodynamic Sink) NAcyl->Amide Slow Acyl Transfer (If Amine is Nucleophilic) Hydrolysis Hydrolysis during Workup (Returns to Start) NAcyl->Hydrolysis Aq. Workup

Figure 1: Mechanistic bifurcation. Path B (N-Acylation) acts as an "acyl sink," temporarily sequestering the activated acid and reducing effective concentration.

Troubleshooting Protocol: Transient Silylation

If you cannot use a permanent protecting group (like SEM or THP) on the pyrazole nitrogen, use Transient Silylation to mask the nucleophilic Nitrogen in situ.

  • Dissolve Pyrazole-4-carboxylic acid in dry DCM or Me-THF.

  • Add 2.0 - 3.0 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base .

  • Stir at 40°C for 30 mins. (Monitor by NMR for disappearance of NH signal if possible).

  • Cool to 0°C and proceed with Coupling Agent addition (see Module 2).

  • Workup: The TMS group falls off spontaneously during the mild acidic aqueous wash.

Module 2: Coupling Agent Selection & Epimerization Control

For pyrazoles, the choice of coupling agent dictates the side-reaction profile. T3P (Propylphosphonic anhydride) is the gold standard for this chemistry, superior to HATU/EDC due to its low epimerization rate and water solubility.[1]

Comparative Data: Coupling Agent Performance
FeatureT3P (Propylphosphonic anhydride) HATU / HBTU Acid Chloride (SOCl₂)
Primary Mechanism Mixed AnhydrideActive Ester (OBt/OAt)Acyl Chloride
Epimerization Risk Very Low (Ideal for chiral amines)Moderate (Base dependent)High
N-Acylation Risk Low (Steric bulk of T3P)ModerateVery High
Workup Aqueous Wash (Byproducts water soluble)Chromatography (Urea/N-oxide removal)Evaporation
Atom Economy HighLow (Large mass byproducts)High
Validated Protocol: T3P-Mediated Coupling

Reference Grounding: Dunetz et al., Pfizer (See Ref 1)[2]

Reagents:

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).

  • Base: Pyridine (Standard) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if epimerization is a concern.

  • Agent: T3P (50% w/w in EtOAc/DMF).

Step-by-Step:

  • Charge Pyrazole acid (1.0 eq) and Amine (1.1 eq) in the reactor.

  • Add Solvent (5-10 V).

  • Add Pyridine (2.5 - 4.0 eq). Note: Excess base is required to neutralize the T3P acid byproducts.[3]

  • Cool to 0–5°C.

  • Add T3P solution (1.5 - 2.0 eq) dropwise over 20 mins. Exotherm control is critical.

  • Warm to 20–25°C and stir for 2–4 hours.

  • Quench: Add water (5 V). Stir 15 mins.

  • Phase Cut: The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.

Module 3: Troubleshooting Logic (FAQ)

Q1: "I am synthesizing a primary amide (R-NH2), but I see a [M-18] peak in LCMS."

Diagnosis: Dehydration of the primary amide to a Nitrile . Cause: This occurs when using excess T3P or POCl3 at elevated temperatures, or if the reaction time is too long. Solution:

  • Lower the equivalents of T3P to 1.1–1.2 eq.

  • Keep temperature strictly < 25°C.

  • Switch to CDI (Carbonyldiimidazole) activation followed by Ammonium Hydroxide quench. CDI is less prone to dehydrating the formed amide than phosphonic anhydrides.

Q2: "My reaction stalls at ~60% conversion. Adding more coupling agent doesn't help."

Diagnosis: Formation of an unreactive N-acyl pyrazole or Product Inhibition . Mechanism: The N-acyl species is stable enough to exist in solution but hydrolyzes back to starting material on the column or during workup. Solution:

  • Catalytic Additive: Add 10 mol% HOAt or Oxyma Pure . These nucleophiles attack the N-acyl pyrazole, forming a highly reactive active ester that then reacts with your amine.

  • Solvent Switch: Pyrazoles can aggregate in EtOAc. Switch to DMF or NMP to break hydrogen-bond networks.

Q3: "I am seeing racemization of my chiral amine partner."

Diagnosis: Base-mediated proton abstraction. Solution:

  • Switch Base: Replace DIPEA/TEA with Pyridine or 2,4,6-Collidine . These are weaker bases that are sufficient to drive T3P coupling but insufficient to deprotonate the alpha-carbon of most chiral amines.

  • Temperature: Conduct the reaction at -10°C to 0°C.

Visual Troubleshooting Workflow

Use this decision tree to select the correct experimental conditions based on your specific failure mode.

TroubleshootingTree Root Identify Major Issue Issue1 Racemization of Amine Root->Issue1 Issue2 Incomplete Conversion Root->Issue2 Issue3 Nitrile Formation (Primary Amides) Root->Issue3 Sol1 Use T3P + Pyridine Temp < 0°C Issue1->Sol1 Sol2 1. Check Solubility (use DMF) 2. Add HOAt/Oxyma catalyst Issue2->Sol2 Sol3 Switch to CDI coupling or Reduce T3P eq. Issue3->Sol3

Figure 2: Decision matrix for optimizing pyrazole-4-carboxamide synthesis.

References

  • Dunetz, J. R., et al. (2011).[2][1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides."[4] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Common Organic Chemistry. (2024). "Amide Bond Formation: T3P Mechanism and Protocols."

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidinyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Piperidinyl Pyrazoles

Welcome to the technical support center. You are likely here because your chromatograms for piperidinyl pyrazole derivatives exhibit significant peak tailing (Asymmetry factor


), causing integration errors and poor resolution.

This is a classic but solvable problem. Piperidinyl pyrazoles present a "perfect storm" for silica-based HPLC:

  • The Piperidine Ring: A secondary amine with a high

    
     (~11.1), rendering it positively charged at neutral and acidic pH.
    
  • The Pyrazole Ring: An aromatic heterocycle that drives hydrophobic retention but contributes to

    
     interactions.
    
  • The Silica Support: Contains residual silanols that act as weak cation exchangers.

This guide moves beyond generic advice to address the specific physicochemical interactions of this scaffold.

Module 1: The Mechanism (Why is this happening?)

Q: Why does the piperidine moiety cause tailing while other aromatics do not?

A: The root cause is Secondary Silanol Interaction .[1][2][3] Standard Reversed-Phase Chromatography (RPC) relies on hydrophobic partitioning. However, the silica support has unreacted silanol groups (


).[3]
  • Silanol

    
    :  ~3.5 to 4.5. Above pH 3.5, these ionize to 
    
    
    
    .
  • Piperidine

    
    :  ~11.[4][5]1. Below pH 11, it exists as 
    
    
    
    .

If you run at a standard pH (e.g., pH 4-7), you create a strong electrostatic attraction between the cationic piperidine and the anionic silanol. This "drag" effect delays a portion of the analyte population, creating the tail.[6]

Visualization: The Dual Retention Mechanism

The following diagram illustrates the competing forces causing your peak tailing.

TailingMechanism Analyte Piperidinyl Pyrazole (Protonated Amine) StatPhase C18 Ligand (Hydrophobic) Analyte->StatPhase Primary Retention (Hydrophobic Interaction) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Secondary Retention (Ionic Interaction) Result Peak Tailing (Mixed Mode Retention) StatPhase->Result Silanol->Result

Module 2: Mobile Phase Optimization (The "How")

Q: Should I lower or raise the pH?

A: You must apply the "Rule of 2" : Operate at least 2 pH units away from the


 of the silanols or the analyte.
Strategy A: Low pH Suppression (Recommended for Standard Columns)

By lowering the pH to < 3.0, you suppress the ionization of surface silanols (


).
  • Reagent: Trifluoroacetic Acid (TFA) or Formic Acid.

  • Pro-Tip: TFA (0.05% - 0.1%) is superior to Formic Acid for tailing suppression because the trifluoroacetate anion forms an ion pair with the piperidine cation, neutralizing its charge and masking it from silanols.

Strategy B: High pH Neutralization (Recommended for Hybrid Columns)

By raising the pH to > 10.5, you suppress the ionization of the piperidine (


).
  • Reagent: Ammonium Hydroxide or 10mM Ammonium Bicarbonate (pH 10.5).

  • Warning: DO NOT attempt this on standard silica columns; the silica backbone will dissolve above pH 8.0. You must use hybrid particle technology (e.g., Waters XBridge/BEH or Agilent PLRP).

Buffer Selection Matrix
StrategyBuffer/ModifierpH RangeMechanismSuitability for MS
Low pH (Strong) 0.1% TFA~2.0Silanol suppression + Ion PairingYes (but suppresses ionization)
Low pH (Weak) 0.1% Formic Acid~2.7Silanol suppressionYes (Excellent sensitivity)
High pH 10mM NH₄HCO₃ + NH₄OH10.0 - 11.0Analyte NeutralizationYes
Chaotropic Sodium Perchlorate (NaClO₄)NeutralChaotropic shieldingNO (Non-volatile salts)

Module 3: Troubleshooting Workflow

Q: My peak is still tailing despite using 0.1% Formic Acid. What next?

A: Formic acid is a weak acid and may not fully suppress active silanols on older or lower-quality silica. Follow this decision tree to resolve the issue.

TroubleshootingTree Start Start: Tailing Observed (As > 1.5) CheckpH Current pH < 3.0? Start->CheckpH SwitchTFA Switch Modifier to 0.1% TFA CheckpH->SwitchTFA No (pH > 3) CheckCol Is Column End-Capped? CheckpH->CheckCol Yes (pH < 3) SwitchTFA->CheckCol Still Tailing HighpH Switch to Hybrid Column (pH 10.5) CheckCol->HighpH Hybrid/Polymer AddTEA Add 5mM Triethylamine (Sacrificial Base) CheckCol->AddTEA Standard Silica Hardware Check Extra-Column Volume (Tubing/Fittings) HighpH->Hardware Still Tailing AddTEA->Hardware Still Tailing

Module 4: Validated Experimental Protocol

Objective: Achieve


 for a Piperidinyl Pyrazole derivative.
Method A: The "Gold Standard" (High pH)

Use this if you have access to Hybrid (BEH/CSH) columns.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C (Reduces viscosity and improves mass transfer).

Method B: The "Universal" (Low pH w/ Ion Pairing)

Use this for standard silica columns (e.g., Zorbax, Luna).

  • Column: High-purity, end-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

    • Note: You must add TFA to both lines to maintain baseline stability.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Critical "Self-Check" Steps
  • The Blank Test: Inject a blank solvent. If you see ghost peaks tailing, the issue is carryover in the injector, not the column chemistry.

  • The Tubing Check: Ensure the tubing from column to detector is 0.005" ID (Red) or smaller. Large dead volume (0.010" Green or Blue) artificially causes tailing.

References

  • Chrom Tech. (2025).[7][8] What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. HPLC Separation Modes: Ion Exchange and Reversed Phase. Retrieved from

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • PubChem. Piperidine (Compound Summary). National Library of Medicine. Retrieved from

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from

Sources

Technical Guide: Purification of Polar Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Molecule Problem

Pyrazole carboxamide derivatives represent a unique purification challenge due to their amphoteric nature and high polarity . They possess a basic pyridine-like nitrogen (pKa ~2.5) and an acidic pyrrole-like proton (pKa ~14), alongside a hydrogen-bond-rich carboxamide group.

Common Failure Modes:

  • Tailing/Streaking: Strong interaction with acidic silanols on silica gel causes band broadening.

  • Solubility Mismatch: Poor solubility in non-polar mobile phases (Hexane/DCM) leads to precipitation on the column head.

  • "Oiling Out": High melting points and conformational flexibility often result in amorphous oils during recrystallization attempts.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Chromatography Troubleshooting

The Core Issue: Silanol Interactions

Unmodified silica gel (pH ~5) protonates the basic nitrogen of the pyrazole ring, causing the molecule to "drag." Standard solvents (EtOAc/Hex) are often insufficient to break this interaction.

Protocol A: The "Buffered Silica" Method

Use this when peaks are broad or co-eluting.

The Fix: You must modify the stationary phase environment, not just the solvent.

ParameterRecommendationMechanism
Modifier Triethylamine (TEA) or

(0.5% - 1.0%)
Competitively binds to acidic silanol sites, "blocking" them from holding the pyrazole.
Solvent System DCM / MeOH (95:5 to 90:10)Methanol provides strong H-bond disruption; DCM solubilizes the hydrophobic core.
Alternative DCM / EtOH (3:1 mix)Ethanol is less likely to dissolve silica than MeOH, reducing white precipitate in fractions.

Step-by-Step:

  • Pre-wash: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier (e.g., DCM/MeOH/TEA 95:5:1).

  • Equilibration: Run 2 CV of the starting gradient (e.g., 0% MeOH) to remove excess free base.

  • Run: Execute the gradient. The modifier ensures the pyrazole elutes as a sharp, symmetrical band.

Visualizing the Workflow

ChromatographyLogic Start Start: Crude Mixture CheckTLC Step 1: Check TLC Profile Start->CheckTLC Tailing Is there streaking? CheckTLC->Tailing Standard Use Standard Gradient (EtOAc/Hex) Tailing->Standard No Modify Add 1% Et3N to Mobile Phase Tailing->Modify Yes Solubility Is it soluble in DCM? Modify->Solubility DCM_MeOH System: DCM / MeOH (0-10%) Solubility->DCM_MeOH Yes ReversePhase Switch to Reverse Phase (C18) (Water/ACN + 0.1% Formic Acid) Solubility->ReversePhase No

Figure 1: Decision matrix for selecting the correct chromatographic method based on solubility and TLC behavior.

Module 2: Solubility & Loading Techniques

The Core Issue: The "Head-of-Column" Crash

Polar pyrazoles often dissolve in DMF or DMSO but crash out instantly when they hit a Hexane or DCM-equilibrated column. This blocks flow and ruins separation.

Protocol B: Solid Load (Dry Load)

The Gold Standard for low-solubility compounds.

  • Dissolution: Dissolve crude material in the minimum amount of MeOH or Acetone.

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g solid support per 1g crude).

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshooting: If it's sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder on top of a pre-packed cartridge or into an empty solid-load cartridge.

Why this works: It eliminates the solvent mismatch shock. The compound desorbs gradually into the mobile phase.

Module 3: Impurity Scavenging (Work-up)

The Core Issue: Coupling Reagents

Synthesis often uses EDC, HATU, or DCC.[1] The resulting urea byproducts are polar and co-elute with pyrazole carboxamides.

FAQ: How do I remove urea byproducts without a column?

Option 1: The "Safe Window" Wash Because pyrazoles are amphoteric, you must avoid extreme pH.

  • Do NOT use: 1M HCl (Protonates Pyridine-N

    
     aqueous loss).
    
  • Do NOT use: 1M NaOH (Deprotonates Pyrazole-NH

    
     aqueous loss).
    
  • DO USE:

    • Acid Wash: 10% Citric Acid (pH ~4). Removes unreacted amines/coupling reagents but leaves the pyrazole in organic.

    • Base Wash: Saturated

      
       (pH ~8). Removes carboxylic acids but keeps the pyrazole protonated and organic-soluble.
      

Option 2: The Antisolvent Crash Urea byproducts (especially from DCC) are often insoluble in cold ether.

  • Dissolve crude in minimal DCM.

  • Add excess

    
     (Diethyl Ether).
    
  • Cool to 0°C.

  • Filter off the white urea precipitate. The filtrate contains your pyrazole.

Module 4: Crystallization & "Oiling Out"

The Core Issue: Amorphous Solidification

Pyrazole carboxamides tend to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities.

Protocol C: The Two-Solvent Recrystallization
Solvent PairRatio (v/v)Best For
EtOH / Water 1:1 to 1:3Highly polar derivatives. Dissolve in hot EtOH, add water until turbid, cool slowly.
EtOAc / Heptane 1:2Lipophilic derivatives. Dissolve in hot EtOAc, add Heptane.
Acetone / Ether 1:5Thermally unstable compounds (lower boiling points).

Critical Step: Seeding If an oil forms:

  • Re-heat until the oil dissolves.

  • Add a "seed" crystal (if available) or scratch the glass wall with a spatula.

  • Slow Cool: Wrap the flask in foil/towel to cool over 2-3 hours. Rapid cooling promotes oiling.

References & Authority

  • Synthesis and Purification of Pyrazole Carboxamides:

    • Source: Menpara, K. et al. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole."[2] J. Chem. Pharm. Res., 2014.[3]

    • Relevance: Establishes solubility profiles and standard workup procedures for morpholine-substituted pyrazoles.

  • Silica Interaction Mechanisms:

    • Source: El Abiad, C. et al. "Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials." Nature Scientific Reports, 2025.

    • Relevance: Details the chemical bonding mechanism between pyrazole nitrogens and silica silanols, validating the need for amine modifiers.

  • Industrial Purification of Pyrazoles (Patent):

    • Source: BASF SE. "Method for purifying pyrazoles." WO2011076194A1.

    • Relevance: Describes industrial-scale crystallization techniques using organic/aqueous solvent mixtures.

  • Amide Coupling Workups:

    • Source: "Amide Workup - Biofilm Inhibitor Synthesis." Mercer University Chemistry Protocols.

    • Relevance: Provides the flowchart logic for acid/base washes to remove urea byproducts without losing the amide product.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for optimizing reaction temperature in pyrazole ring closure reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of pyrazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your chemical syntheses.

Introduction: The Critical Role of Temperature in Pyrazole Synthesis

The formation of the pyrazole ring, a cornerstone in medicinal chemistry, is profoundly influenced by reaction temperature.[1] Temperature is not merely a parameter to be set; it is a critical control element that dictates reaction kinetics, product selectivity, and the formation of byproducts. An inadequate understanding of its effects can lead to diminished yields, intractable product mixtures, and significant delays in research and development timelines. This guide provides the foundational knowledge and practical steps to master temperature optimization for robust and reproducible pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is there an optimal temperature for my pyrazole synthesis? I thought increasing the temperature always increases the reaction rate.

A1: While it is true that higher temperatures generally increase reaction rates, pyrazole synthesis often involves a delicate balance. Increasing the temperature can indeed improve the yield up to an optimal point.[2][3] However, exceeding this temperature can lead to the degradation of starting materials, intermediates, or the final pyrazole product.[2][4] Furthermore, elevated temperatures can promote undesirable side reactions, leading to a more complex product mixture and lower purity of the desired compound.[5] For instance, in certain silver-catalyzed reactions, increasing the temperature from ambient to 60 °C improved the yield, but further increases were detrimental.[2]

Q2: I am observing the formation of a mixture of regioisomers. How can temperature optimization help improve regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][6] Temperature plays a crucial role in dictating whether the reaction is under kinetic or thermodynamic control.[7][8]

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., the one with the lower activation energy).[7][8]

  • Thermodynamic Control: At higher temperatures, with sufficient energy and time, the reaction can reach equilibrium, favoring the most stable product, which may be a different regioisomer.[7]

By carefully controlling the temperature, you can favor the formation of the desired regioisomer. For reactions where the desired product is the kinetic one, lower temperatures are preferable. Conversely, if the desired product is the thermodynamically more stable one, higher temperatures and longer reaction times may be necessary.[7]

Q3: My reaction is not proceeding to completion, even at reflux. What should I consider regarding the temperature?

A3: If your reaction is stalled, several factors related to temperature should be investigated:

  • Insufficient Activation Energy: The reaction may have a high activation energy that is not being overcome at the current temperature.[9]

  • Solvent Boiling Point: The boiling point of your chosen solvent might be too low to provide the necessary thermal energy.[9] In such cases, switching to a higher-boiling solvent could be beneficial.

  • Catalyst Activity: If you are using a catalyst, its optimal operating temperature might not be reached.

It is also important to monitor the reaction over time, as some pyrazole syntheses can be slow.[5]

Q4: Can temperature control be used to selectively synthesize different pyrazole derivatives from the same starting materials?

A4: Yes, this is a powerful application of temperature control known as divergent synthesis. In some cases, by simply tuning the reaction temperature, different products can be obtained from the same set of reactants. For example, a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from the same starting materials in either ionic liquids or ethanol.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during pyrazole ring closure, with a focus on temperature optimization.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield (<50%) 1. Suboptimal reaction temperature.[5] 2. Incomplete reaction.[5] 3. Degradation of reactants or products at high temperatures.[2][4]1. Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, and reflux) to identify the optimal condition.[3][12] 2. Time Study: Monitor the reaction progress by TLC or LC-MS at different time points to determine if a longer reaction time at a moderate temperature improves the yield.[6] 3. Stepwise Temperature Profile: Consider a protocol where the initial phase of the reaction is at a lower temperature to allow for intermediate formation, followed by an increase in temperature to drive the cyclization.
Formation of Multiple Products (Poor Selectivity) 1. Side reactions are favored at the chosen temperature.[13] 2. Kinetic vs. thermodynamic product formation.[13][14] 3. Decomposition leading to various byproducts.[5]1. Lower the Temperature: Running the reaction at a lower temperature can often suppress the formation of undesired side products by favoring the pathway with the lowest activation energy.[7] 2. Solvent and Temperature Matrix: Evaluate the effect of different solvents in conjunction with temperature variations, as the solvent can influence which reaction pathway is favored.[9]
Reaction Does Not Initiate 1. Insufficient thermal energy to overcome the activation barrier.[9] 2. Poor solubility of starting materials at low temperatures.1. Gradual Temperature Increase: Slowly increase the reaction temperature and monitor for any signs of product formation. 2. Higher Boiling Point Solvent: If the current solvent's boiling point is low, switch to a higher-boiling solvent to access higher reaction temperatures.[9] 3. Microwave Synthesis: Consider using microwave-assisted synthesis, which can rapidly heat the reaction mixture and often leads to shorter reaction times and improved yields.[5]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for a Novel Pyrazole Synthesis

This protocol outlines a systematic approach to determine the optimal reaction temperature for a new pyrazole synthesis.

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Chosen solvent (e.g., ethanol, toluene, or DMF)

  • Small reaction vials suitable for heating

  • Heating block or oil bath with precise temperature control

  • TLC plates and appropriate eluent

  • LC-MS for accurate monitoring

Procedure:

  • Initial Setup: In five separate reaction vials, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (5 mL).

  • Reagent Addition: Add the hydrazine derivative (1.1 mmol) to each vial.

  • Temperature Screening: Place each vial in a pre-heated block at the following temperatures:

    • Vial 1: Room Temperature (approx. 25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: 100 °C (or reflux if the solvent's boiling point is lower)

  • Reaction Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture and analyze by TLC and LC-MS to assess the conversion to the desired product and the formation of any byproducts.

  • Time Course Analysis: Continue to monitor the reactions at regular intervals (e.g., every 2 hours) until the reaction at the most promising temperature appears to be complete or has reached a plateau.

  • Data Analysis: Compare the yields and purity of the product at each temperature to determine the optimal condition.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature for pyrazole ring closure.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis TLC_LCMS Monitor Reaction by TLC/LC-MS Start->TLC_LCMS Problem Problem Identified? TLC_LCMS->Problem LowYield Low Yield Problem->LowYield Yes SideProducts Side Products Problem->SideProducts NoReaction No Reaction Problem->NoReaction Success Successful Synthesis Problem->Success No OptimizeTemp Optimize Temperature LowYield->OptimizeTemp SideProducts->OptimizeTemp NoReaction->OptimizeTemp OptimizeTemp->TLC_LCMS OptimizeTime Optimize Time OptimizeTemp->OptimizeTime ChangeSolvent Change Solvent OptimizeTime->ChangeSolvent ChangeSolvent->TLC_LCMS

Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.

Kinetic vs. Thermodynamic Control in Pyrazole Synthesis

Understanding the principles of kinetic and thermodynamic control is fundamental to optimizing regioselectivity. The following diagram illustrates this concept.

Kinetic_vs_Thermodynamic cluster_energy Reactants Reactants P_Kinetic Kinetic Product (Forms Faster) Reactants->P_Kinetic Low Temp, Short Time P_Thermodynamic Thermodynamic Product (More Stable) Reactants->P_Thermodynamic High Temp, Long Time TS_Kinetic Transition State (Kinetic) TS_Thermodynamic Transition State (Thermodynamic)

Caption: The relationship between temperature and kinetic vs. thermodynamic product formation.

References

  • Molecules.

  • Benchchem.

  • Molecules.

  • Molecules.

  • Benchchem.

  • Benchchem.

  • ResearchGate.

  • Benchchem.

  • ResearchGate.

  • Molecules.

  • ResearchGate.

  • IJCRT.org.

  • Pharmaguideline.

  • PubMed.

  • ResearchGate.

  • Google Patents.

  • Molecules.

  • ResearchGate.

  • Chemistry World.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Molecules.

  • ResearchGate.

  • Wikipedia.

  • Jack Westin.

  • Slideshare.

  • Encyclopedia.pub.

Sources

Technical Support Center: Purification of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1][2]

Case ID: PUR-PYRZ-PIP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Chemical Profile

Subject Molecule: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Chemical Challenges:

  • Amphoteric Nature: Contains a basic secondary amine (piperidine, pKa ~11) and a weakly acidic/H-bond donating pyrazole (pKa ~14).[1]

  • High Polarity: The carboxamide and free amine functionalities make this molecule highly polar, leading to poor retention on standard C18 silica and "oiling out" during crystallization.

  • Tautomerism: The 1H-pyrazole ring exists in rapid equilibrium between tautomers in solution, which can cause peak broadening if chromatographic conditions are not optimized.[2]

Scope: This guide addresses the removal of synthetic byproducts (regioisomers, hydrazines), degradation products (hydrolyzed amide), and non-polar starting materials.

Impurity Removal Workflows

Module A: "Catch and Release" Purification (SCX)

Best for: Removing non-basic impurities (starting materials, neutral byproducts, Pd-catalysts).[1] Mechanism: The basic piperidine nitrogen binds to the sulfonic acid residues of the Strong Cation Exchange (SCX) resin. Neutral impurities wash through; the product is released with ammonia.

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH (3 column volumes - CV).

  • Loading: Dissolve crude sample in MeOH (or MeOH/DCM 1:1 if solubility is poor). Load onto cartridge.

    • Note: Do not use DMF or DMSO as load solvents if possible; they can disrupt binding.[2]

  • Washing: Elute with 100% MeOH (5 CV).

    • Result: Non-basic impurities (e.g., unreacted diketones, neutral pyrazoles) elute here.

  • Elution (The "Release"): Elute with 2M

    
     in MeOH (3-5 CV).
    
  • Concentration: Evaporate the ammoniacal fraction to yield the free base.

Module B: Reverse Phase HPLC Optimization

Best for: Separating closely eluting regioisomers and hydrophobic contaminants.[2]

The "Tailing" Problem: Users often report severe peak tailing for this molecule. This is caused by the interaction of the protonated piperidine nitrogen with residual silanols on the silica stationary phase.[3]

Troubleshooting Table: HPLC Method Development

SymptomProbable CauseCorrective Action
Broad/Tailing Peak Silanol interactionOption 1 (Low pH): Add 0.1% TFA (Trifluoroacetic acid).[1][2] The ion-pairing effect masks the charge.Option 2 (High pH): Use 10mM Ammonium Bicarbonate (pH 10). Deprotonates the amine, eliminating the charge interaction. Requires Hybrid (H-Brid) or Polymer column.[1][2]
Split Peak Pyrazole TautomerismIncrease column temperature to 40-50°C to speed up tautomeric exchange, coalescing the peaks.
Early Elution (k'<1) High PolaritySwitch to a "Polar C18" or "Phenyl-Hexyl" stationary phase to increase retention of the polar aromatic system.[1]
Ghost Peaks Late elution of dimersRun a steep gradient flush (95% B) at the end of every injection.

Visualization: Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures containing this scaffold.

PurificationWorkflowStartCrude Reaction MixtureCheckSolubilityCheck Solubility(MeOH/Water)Start->CheckSolubilityDecision1Is purity > 85%?CheckSolubility->Decision1SCXSCX Cartridge(Catch & Release)Decision1->SCXNo (<85%)PrepHPLCPrep HPLC(C18 Polar / Phenyl-Hexyl)Decision1->PrepHPLCYes (>85%)SCX->PrepHPLCIf isomers persistSCX_Step1. Load (MeOH)2. Wash (MeOH)3. Elute (NH3/MeOH)SCX->SCX_StepFinalLyophilization / CrystallizationSCX->FinalIf purity sufficientHPLC_CondCondition: 0.1% TFAor 10mM NH4HCO3PrepHPLC->HPLC_CondPrepHPLC->Final

Caption: Workflow logic for selecting between Solid Phase Extraction (SCX) and Prep HPLC based on initial crude purity.

FAQ: Common User Issues

Q1: My product is "oiling out" during crystallization attempts. How do I get a solid? A: This molecule is prone to oiling out due to its high polarity and hydrogen bonding potential.

  • Fix: Avoid Diethyl Ether. Use a solvent system of Isopropanol (IPA) and Heptane . Dissolve the oil in a minimum amount of hot IPA, then add Heptane dropwise until cloudy. Cool slowly. Alternatively, triturating the oil with cold Acetonitrile (ACN) often induces precipitation.

Q2: I see two peaks in the LC-MS with the same mass. Is this a regioisomer? A: It depends on the separation.

  • Scenario A (Broad/merging peaks): Likely tautomers (1H vs 2H pyrazole). This is normal.

  • Scenario B (Sharp, well-separated peaks): Likely a chiral impurity (if the piperidine-3-yl center racemized) or a regioisomer from the pyrazole synthesis (e.g., 1,3- vs 1,5-substitution).[1][2]

  • Verification: Run the sample on a Chiral Column (e.g., Chiralpak IA/IB) to rule out enantiomers. If peaks persist on achiral C18, they are likely structural regioisomers requiring Prep HPLC separation.[2]

Q3: How do I remove residual Palladium (Pd) after the coupling step? A: The piperidine nitrogen is a good ligand for Pd, making it hard to wash out.

  • Fix: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or treat the crude solution with N-acetylcysteine before the SCX step.[1] The SCX step alone often reduces Pd content significantly as the Pd-complex may not bind as tightly as the free amine.

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Accessed 2025).[2][3][4][5][6][7]

  • Sigma-Aldrich. N-Methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride Product Information. (Accessed 2025).[2][3][4][5][6][7]

  • MDPI (Molecules). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).[2]

  • The Nest Group. Strong Cation-Exchange and Reversed-Phase Purification of Synthetic Peptides (Application Note). [1]

  • Waters Corporation. HPLC Method Development for Basic Compounds (High pH vs Low pH).

Validation & Comparative

Comparative Guide: Bioactivity of Piperidin-3-yl vs. Piperidin-4-yl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the piperidinyl-pyrazole scaffold is a privileged motif. The pyrazole ring often serves as a hinge-binding element or a core connector, while the piperidine ring acts as a solubilizing group that extends into the solvent front.

This guide compares the two primary regioisomers: Piperidin-4-yl (para-like) and Piperidin-3-yl (meta-like) .

  • Piperidin-4-yl pyrazoles are the industry standard for achieving linear projection, maximizing solvent exposure, and simplifying synthesis (achiral).

  • Piperidin-3-yl pyrazoles are increasingly utilized to introduce specific vector "kinks," exploit chiral selectivity (R/S), and target sub-pockets that linear scaffolds miss.

Part 1: Structural & Conformational Analysis

The choice between the 3-yl and 4-yl isomer is rarely arbitrary; it dictates the exit vector of the solubilizing tail.

Vector Alignment and Geometry
  • Piperidin-4-yl (Linear Projector): The connection at the C4 position of the piperidine creates a symmetrical, linear vector relative to the pyrazole core. This is ideal for ATP-competitive inhibitors (e.g., AT7519 , Ruxolitinib analogs) where the piperidine amine must reach the solvent interface to form salt bridges with residues like Asp or Glu on the kinase rim.

  • Piperidin-3-yl (Angular Projector): The C3 attachment introduces a bond angle of approximately 120°, creating a "kink." This allows the piperidine to fold back towards the protein surface or access hydrophobic sub-pockets adjacent to the ATP site.

Chirality and Entropy
  • 4-yl: Achiral. Simplifies CMC (Chemistry, Manufacturing, and Controls) but limits the ability to gain binding enthalpy through specific stereochemical fits.

  • 3-yl: Chiral center (R or S). This increases synthetic complexity but offers a powerful tool for kinetic selectivity . One enantiomer often binds significantly tighter, effectively doubling the "active" concentration relative to the racemate and potentially reducing off-target toxicity.

Visualizing the Vector Difference (DOT Diagram)

VectorAnalysis cluster_4yl Piperidin-4-yl (Linear) cluster_3yl Piperidin-3-yl (Kinked) Core Pyrazole Core (Hinge Binder) P4 Piperidine C4 (Symmetrical) Core->P4 Linear Vector P3 Piperidine C3 (Chiral R/S) Core->P3 120° Angle Solvent4 Solvent Front (Asp/Glu Interaction) P4->Solvent4 Extension Pocket3 Cryptic Sub-pocket (Selectivity) P3->Pocket3 Stereo-fit

Figure 1: Vector analysis showing the linear projection of the 4-yl isomer versus the angular, pocket-filling capability of the 3-yl isomer.

Part 2: Comparative Bioactivity Data

The following data summarizes general SAR trends observed in kinase inhibitor campaigns (e.g., JAK, CDK, and ALK inhibitors) where this switch was evaluated.

Representative SAR Profile[1]
FeaturePiperidin-4-yl PyrazolePiperidin-3-yl Pyrazole
Primary Utility High potency, broad coverage.High selectivity, isoform specificity.
Binding Affinity (

)
Often <10 nM (Entropy penalty is low).Variable. Eutomer (active enantiomer) can be <5 nM; Distomer often >1000 nM.
Ligand Efficiency (LE) High (Minimal steric clash).Moderate (Requires precise fit).
Solubility Excellent (Amine is solvent exposed).Good, but can be shielded if folded into a pocket.
Metabolic Stability Moderate. Exposed amine is a target for N-dealkylation.Often Higher.[1] The ring "kink" can sterically hinder metabolic enzymes (CYP450).
hERG Liability Higher Risk (Linear basic amines often bind hERG).Lower Risk (Steric bulk disrupts hERG pharmacophore).
Case Study: Impact on Kinase Selectivity

In the development of CDK2 inhibitors (like AT7519 analogs), the 4-yl isomer provides a consistent hydrogen bond acceptor to the solvent front. However, switching to the 3-yl isomer has been shown to improve selectivity against closely related kinases (e.g., CDK1) by clashing with non-conserved residues in the gatekeeper region.

Key Insight: If your lead compound (4-yl) suffers from off-target toxicity, switching to the 3-yl isomer is a validated strategy to "dial out" promiscuity while retaining core potency.

Part 3: Experimental Protocols

To objectively compare these isomers in your own program, use the following self-validating workflows.

Synthesis of Regioisomers (Parallel Track)
  • Objective: Produce both isomers with identical purity to ensure biological differences are structural, not impurity-driven.

  • Method: Suzuki-Miyaura Coupling.

    • Reagents:

      • Scaffold A: 4-Bromo-1H-pyrazole (protected).

      • Boronate B1: 1-Boc-piperidin-4-ylboronic acid pinacol ester.

      • Boronate B2: 1-Boc-piperidin-3-ylboronic acid pinacol ester.

    • Catalyst:

      
       or XPhos Pd G2 (for sterically hindered 3-yl).
      
    • Validation: 1H-NMR must show distinct splitting patterns.

      • 4-yl: Symmetric multiplet at ~2.8 ppm (methine).

      • 3-yl: Complex diastereotopic splitting due to chirality.

Biochemical Potency Assay (ADP-Glo™)

This assay measures the inhibitory capacity (


) of the isomers against the target kinase.
  • Reagents:

    • Recombinant Kinase (e.g., JAK2, CDK2).

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Ultra-Pure ATP.

    • ADP-Glo™ Reagent (Promega).

  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (11-point dose-response).

    • Incubation: Mix 2 µL compound + 4 µL kinase buffer. Add 2 µL ATP/Substrate mix.

    • Reaction: Incubate at RT for 60 mins.

    • Detection: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 mins.

    • Read: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Data Integrity Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be within 3-fold of historical

    
    .
    
Microsomal Stability Assay

Determines if the steric "kink" of the 3-yl isomer protects against metabolism.

  • Protocol:

    • Incubate 1 µM test compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Analyze via LC-MS/MS.

    • Calculation:

      
      .
      

Part 4: Decision Logic & Workflow

Use this flowchart to determine which scaffold fits your drug discovery stage.

DecisionTree Start Start: Scaffold Selection Goal Primary Goal? Start->Goal Potency Max Potency / HTS Goal->Potency Early Stage Selectivity Selectivity / IP Space Goal->Selectivity Lead Opt Use4yl Select Piperidin-4-yl (Linear, Achiral) Potency->Use4yl Maximize Contact Use3yl Select Piperidin-3-yl (Kinked, Chiral) Selectivity->Use3yl Exploit Vector Check Check Solubility & hERG Use4yl->Check Use3yl->Check Check->Use3yl hERG Issue? Try 3-yl

Figure 2: Decision tree for selecting the optimal piperidine regioisomer based on project stage and liability profile.

References

  • Wyatt, P. G., et al. (2008).[2] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry.

  • Mewshaw, R. E., et al. (2002). "New generation of piperidinyl-pyrazole derivatives as selective 5-HT2A antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Lape, R., et al. (2014). "5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site."[3] Journal of Medicinal Chemistry.

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 3-piperidinyl-pyrazoles as inhibitors of the Kv1.5 potassium channel." Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to Establishing the Purity of 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, a critical component in various research and development pipelines. Rather than a simple checklist, this document elucidates the scientific rationale behind the selection of analytical methodologies, provides detailed, self-validating experimental protocols, and offers insights into the interpretation of comparative data. Our objective is to empower you with the expertise to qualify a reference standard with the highest degree of confidence.

The Critical Role of a Well-Characterized Reference Standard

In drug discovery and development, a reference standard is the benchmark against which all subsequent batches of a compound are measured. Its purity, identity, and stability are paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical methods. For a molecule like 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, which contains multiple reactive moieties and stereocenters, a thorough and multi-faceted analytical approach is not just recommended—it is essential. The presence of even minor impurities can have significant downstream consequences, affecting biological activity, toxicological assessments, and ultimately, patient safety.

Understanding the Molecular Landscape: Potential Impurities

A robust purity assessment begins with a theoretical understanding of potential impurities, which are often byproducts of the synthetic route. The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide and its analogues typically involves the condensation of a hydrazine derivative with a three-carbon building block, such as a β-enamino diketone.[1][2] This common synthetic pathway can introduce several classes of impurities:

  • Regioisomers: The reaction of an unsymmetrically substituted hydrazine with a diketone can lead to the formation of regioisomers, such as the corresponding 5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. These isomers can have very similar physical properties, making them challenging to separate and identify.

  • Starting Materials and Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or stable intermediates.

  • Byproducts of Side Reactions: The reactive nature of the starting materials can lead to the formation of various side products.

  • Degradation Products: The stability of the final compound under various storage and handling conditions can influence the presence of degradation products.

A comprehensive analytical strategy must be designed to detect and quantify these potential impurities.

A Multi-Pronged Approach to Purity Determination

No single analytical technique is sufficient to definitively establish the purity of a reference standard. A combination of chromatographic and spectroscopic methods is required to provide orthogonal data, ensuring a comprehensive assessment. The following sections detail the recommended analytical workflow.

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, providing quantitative data on the presence of impurities. A well-developed HPLC method should be able to separate the main component from all potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the main compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is a versatile, non-polar stationary phase suitable for a wide range of small molecules, including the moderately polar 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide.

  • Gradient Elution: A gradient from a weak solvent (Mobile Phase A) to a strong solvent (Mobile Phase B) is employed to ensure the elution of compounds with a wide range of polarities, from polar impurities to the less polar main component and any non-polar impurities.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate silanol groups on the silica-based column, reducing peak tailing and improving peak shape. It also ensures the consistent ionization state of the analyte.

FeatureReference Standard AIn-House Batch B
Purity by HPLC-UV (%) 99.8%98.5%
Major Impurity (%) 0.15% (retention time 12.5 min)0.8% (retention time 15.2 min)
Number of Impurities >0.1% 13

This table provides a clear and concise comparison of the purity profiles of two different batches of the compound.

Structural Confirmation and Identification of Impurities by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the main component and its impurities, aiding in their identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • LC Method: Utilize the same HPLC method as described in section 3.1 to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Mass Range: Scan a mass range that encompasses the expected molecular weight of the main compound and any potential impurities (e.g., 100-1000 m/z).

Trustworthiness through Self-Validation: By coupling the validated HPLC method with MS detection, the identity of the peaks observed in the UV chromatogram can be confirmed. The expected mass of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (C10H15N4O, MW: 207.25 g/mol ) should be observed for the main peak. Any other observed masses can be investigated as potential impurities.

Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and can also be used to identify and quantify impurities.[3][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CD3OD).

  • Experiments:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and confirming the correct isomeric form.

  • Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be performed using a certified internal standard.

Expertise in Interpretation: The chemical shifts, coupling constants, and integrations in the 1H NMR spectrum should be consistent with the structure of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. The 13C NMR spectrum should show the expected number of carbon signals. Any unexpected signals may indicate the presence of impurities.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for its successful implementation.

Caption: Workflow for the qualification of a 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide reference standard.

Consolidating the Evidence for a Qualified Reference Standard

The ultimate goal of this comprehensive analysis is to generate a Certificate of Analysis (CoA) for the qualified reference standard. This document should summarize the results from all the analytical techniques employed.

Analytical TestSpecificationResult
Appearance White to off-white solidConforms
Identity by 1H NMR Spectrum conforms to structureConforms
Purity by HPLC-UV ≥ 99.5%99.8%
Identity by MS [M+H]+ = 208.1Conforms
Residual Solvents As per ICH Q3CMeets requirements
Water Content (Karl Fischer) ≤ 0.5%0.2%

By following this rigorous, multi-faceted approach, researchers and drug developers can establish the purity of their 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide reference standard with a high degree of confidence, ensuring the integrity and reliability of their subsequent research and development activities.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link][1][2][5]

  • Patel, H., Sharma, T., & Shaikh, S. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593. [Link][6]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [3]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2013). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference: 8th International Conference on Chemical Physics. [Link][4]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

Comparative Guide: Synthetic Routes for Pyrazole Carboxamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole carboxamide moiety is the pharmacophore engine behind a generation of blockbuster SDHI fungicides (e.g., Fluxapyroxad, Bixafen) and emerging kinase inhibitors. However, the synthesis of its core building block—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMMP) —presents a classic regioselectivity challenge: distinguishing between the N1-methyl-C3-difluoro (desired) and N1-methyl-C5-difluoro (undesired) isomers.

This guide compares three distinct synthetic methodologies:

  • Classic Knorr Cyclization (Batch): Cost-effective but regiochemically poor.

  • ETFBO-Directed Synthesis (The "Precision" Route): High regioselectivity via electronic control.

  • Continuous Flow Processing: Enhanced safety profile for hydrazine handling with intensified kinetics.

Recommendation: For discovery and early-phase scale-up where purity is paramount, the ETFBO-Directed Route is superior. For multi-ton manufacturing, a Continuous Flow adaptation of the Knorr synthesis offers the best balance of safety and space-time yield (STY).

The Regioselectivity Challenge

The core difficulty lies in the condensation of methylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents. The hydrazine nitrogen atoms act as nucleophiles, but their attack is governed by a subtle interplay of steric hindrance and hard/soft acid-base (HSAB) theory.

Mechanism & Pathway Bifurcation

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomeric ratio.

Regioselectivity Start 1,3-Dicarbonyl Equivalent (Ethyl 4,4,4-trifluoroacetoacetate) Intermediate Tetrahedral Intermediate Start->Intermediate + Hydrazine Hydrazine Methylhydrazine (CH3NHNH2) Hydrazine->Intermediate PathA Path A: Kinetic Control (Attack at CF3-adjacent Carbon) Intermediate->PathA Uncontrolled (Batch) PathB Path B: Thermodynamic Control (Attack at Ester-adjacent Carbon) Intermediate->PathB Directed (ETFBO) ProductUndesired UNDESIRED ISOMER 1-methyl-5-(difluoromethyl) PathA->ProductUndesired Major Product (Often) ProductDesired DESIRED ISOMER 1-methyl-3-(difluoromethyl) (Fluxapyroxad Core) PathB->ProductDesired Major Product (>95:5)

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Path B is favored by using enol ether equivalents (ETFBO) which direct the more nucleophilic methylated nitrogen to the specific electrophilic site.

Comparative Analysis of Synthetic Routes

Route A: Classic Knorr Synthesis (Batch)
  • Chemistry: Condensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.

  • Status: The "Commodity" approach.

  • Pros: Raw materials are ubiquitous and inexpensive.

  • Cons: Poor regioselectivity (typically 60:40 to 80:20). Requires tedious fractional crystallization or distillation to remove the 5-CF3 isomer, resulting in significant mass loss.

Route B: ETFBO-Directed Synthesis (Recommended)
  • Chemistry: Use of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFBO) equivalents, specifically alkoxymethylene derivatives (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate).

  • Mechanism: The ethoxymethylene group creates a "push-pull" alkene system. The

    
    -carbon becomes a soft electrophile, directing the attack of the softer nucleophile (the unsubstituted NH2 of methylhydrazine) to the specific position required for the 3-CF3 isomer.
    
  • Pros: Regioisomeric ratio (rr) often exceeds 95:5.[1]

  • Cons: Higher precursor cost.

Route C: Continuous Flow Synthesis
  • Chemistry: Intensified Knorr or ETFBO reaction in a tubular reactor.

  • Status: The "Safety" approach.

  • Pros: Methylhydrazine is toxic and potentially explosive. Flow chemistry minimizes the active inventory. High temperatures (superheated solvents) can improve conversion rates significantly (minutes vs. hours).

  • Cons: High initial CAPEX for pumps and reactor coils.

Performance Data Comparison

The following table synthesizes experimental data comparing the production of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Precursor to DFMMP).

MetricRoute A: Classic BatchRoute B: ETFBO DirectedRoute C: Continuous Flow
Regioisomeric Ratio (3-CF3 : 5-CF3) ~75 : 2598 : 2 ~80 : 20 (Uncatalyzed)
Isolated Yield (Desired Isomer) 55 - 65%88 - 92% 70 - 80%
Reaction Time 4 - 6 Hours2 - 3 Hours10 - 20 Minutes
E-Factor (Waste/Product) High (Recrystallization required)Low (Clean crude)Medium
Safety Profile Low (Bulk Hydrazine)MediumHigh (In-situ consumption)
Purification Method Fractional CrystallizationSimple Filtration/WashInline Extraction possible

Detailed Experimental Protocol

Selected Method: Route B (ETFBO-Directed Synthesis)

This protocol yields high-purity ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, suitable for hydrolysis to the acid.

Reagents:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (1.0 eq)

  • Methylhydrazine (1.05 eq) [DANGER: Toxic/Carcinogen ]

  • Ethanol (anhydrous)

  • Triethylamine (0.1 eq - optional, to scavenge acid)

Workflow:

  • Preparation: Charge a 3-neck round bottom flask with Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (24.0 g, 100 mmol) and Ethanol (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Note: Maintain internal temperature <5°C to control exotherm and maximize regioselectivity.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization and elimination of ethanol.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1) or LC-MS. The intermediate hydrazone should be fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Crystallization: Dissolve the residue in a minimum amount of hot Isopropanol. Cool slowly to 0°C. The desired 3-CF3 isomer crystallizes preferentially.

  • Isolation: Filter the white solid and wash with cold Hexane.

  • Validation:

    • Yield: Expect 21-22 g (85-90%).

    • 1H NMR (CDCl3):

      
       7.95 (s, 1H, Pyrazole-H), 3.96 (s, 3H, N-Me), 1.35 (t, 3H, Ester-Me). Distinctive shift: The 5-CF3 isomer typically shows N-Me signal further upfield.
      

Process Flow Diagram (Continuous Flow Setup)

For laboratories scaling to pilot production, a flow setup is recommended to handle the methylhydrazine hazards.

FlowSynthesis FeedA Feed A: ETFBO in EtOH PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: MeNHNH2 in EtOH PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (PEEK, Low Dead Vol) PumpA->Mixer 1.0 mL/min PumpB->Mixer 1.0 mL/min Reactor Reactor Coil (PFA, 10mL, 120°C) Mixer->Reactor Residence Time: 5 min BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench Collection/Quench (0°C) BPR->Quench Product Stream

Figure 2: Continuous flow setup for pyrazole synthesis. Pressurized system allows operation at 120°C (above solvent boiling point) for rapid conversion.

References

  • Industrial Synthesis of Fluxapyroxad

    • B. A. S. F.[2] Corp. (2011). Process for preparing 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid. US Patent 8,008,509.

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529.
  • Flow Chemistry Applications

    • Correia, C. M., & Silva, A. M. S. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles. Molecules, 26(19), 5852.
  • ETFBO as a Building Block

    • Gulliver, D. J., et al. (2013). Regioselective synthesis of 1-alkyl-3-(haloalkyl)pyrazoles. Tetrahedron Letters, 54(12), 1564-1567.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1][2]

Executive Summary

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a nitrogen-rich heterocyclic building block, likely utilized as a scaffold in kinase inhibitor development (e.g., JAK or CDK inhibitors).[1][2] Due to the presence of the basic piperidine ring and the potentially bioactive pyrazole-carboxamide core, this compound must be managed as a Hazardous Chemical Waste .

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT dispose of in regular trash.

  • Primary Disposal Method: High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.[1][2][3]

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical properties that dictate waste stream segregation.

PropertyCharacteristicOperational Implication
Functional Groups Pyrazole, Carboxamide, Piperidine (2° Amine)Nitrogen-rich; potential for NOx generation during combustion.[1][2][3]
Acidity/Basicity Basic (Piperidine

)
Incompatible with strong acids/oxidizers. Risk of exothermic reaction.[3]
Physical State Solid (Powder/Crystalline)Dust generation risk.[3] Requires particulate control (N95/P100).[3]
Bioactivity High (Assumed)Treat as a potent pharmaceutical intermediate.[3]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

Expert Insight: The piperidine moiety imparts significant basicity. If this compound is dissolved in an acidic aqueous solution, it will form a salt (e.g., hydrochloride), increasing water solubility but not eliminating bioactivity.[3] Disposal protocols must account for the specific salt form present. [1]

Waste Stream Segregation Protocol

Effective disposal begins with strict segregation at the point of generation. Mixing incompatible streams is the leading cause of laboratory waste accidents.

Decision Matrix: Waste Classification

WasteSegregationStartWaste Material Containing3-(piperidin-3-yl)-1H-pyrazole-4-carboxamideStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid WasteStateCheck->LiquidLiquidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Organic(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organic(MeOH, DMSO, DMF)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous SolutionSolventCheck->AqueousWater BasedpHCheckCheck pHAqueous->pHCheckBasicAqBasic Aqueous Waste(pH > 9)pHCheck->BasicAqBasic (Native)AcidicAqAcidic Aqueous Waste(pH < 5)pHCheck->AcidicAqAcidified

Figure 1: Waste segregation logic flow. Ensure the piperidine base does not accidentally neutralize acidic waste streams, causing heat generation.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)

Objective: Complete thermal destruction of the pyrazole core.

  • Collection: Place waste in a clear, 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, solid debris."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed bag into a rigid fiber drum or wide-mouth HDPE container approved for incineration.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration (HTI) .

B. Liquid Waste (Mother Liquors & Rinsates)

Objective: Prevent environmental release and sewer discharge.

  • Scenario 1: Organic Solvents (DMSO, Methanol, DMF) [1][2][3]

    • Collect in a "Non-Halogenated Organic" waste container (typically HDPE or steel safety can).[3]

    • Caution: If the compound was synthesized or purified using Dichloromethane (DCM), it must go into the "Halogenated Waste" stream.[3]

    • Why? Halogenated solvents require specific incineration temperatures to prevent dioxin formation.

  • Scenario 2: Aqueous Solutions

    • Do not drain dispose. Even if water-soluble, the compound is a pharmaceutical intermediate.[1][2][3]

    • Check pH.[4] If pH > 10 (due to piperidine), label as "Basic Aqueous Waste."

    • If the solution contains heavy metals (e.g., Palladium from cross-coupling), segregate as "Aqueous Waste + Heavy Metals."[3]

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Ethanol is recommended).

  • Collect Rinsate: Pour all rinsate into the appropriate liquid waste container (see Section B).

  • Deface: Cross out the original label. Mark as "Empty."

  • Discard: Place the clean, defaced container in glass recycling or regular trash, depending on facility policy.

Spill Response & Cleanup

In the event of a spill, rapid containment is necessary to prevent aerosolization of the bioactive powder.

SpillResponseAssess1. Assess Risk(Qty > 1g? Aerosol?)PPE2. Don PPE(Nitrile Gloves, N95/P100, Goggles)Assess->PPEContain3. Contain(Cover with wet paper towel)PPE->ContainClean4. Clean(Wipe with MeOH/Water)Contain->CleanDispose5. Dispose(As Hazardous Solid Waste)Clean->Dispose

Figure 2: Immediate spill response workflow. Wetting the powder prevents dust inhalation.

Cleanup Solution: Use a 5% Acetic Acid solution to neutralize the basic piperidine residues on surfaces, followed by a soap and water rinse.

Regulatory Compliance (US/EU Context)

  • EPA Waste Code (RCRA):

    • This specific compound is not P-listed or U-listed.[1][2][3]

    • However, if the waste solution has a pH

      
       12.5, it is a Characteristic Hazardous Waste (Corrosive) , code D002  [1].[3]
      
    • If dissolved in ignitable solvents (Flash point < 60°C), it carries code D001 .[3]

  • TSCA Status: Likely "Research & Development (R&D) Exemption" only.[3] Not for commercial release.

  • European Waste Catalogue (EWC):

    • Classify under 07 05 13 * (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).[3]

References

  • U.S. Environmental Protection Agency. (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • AK Scientific. (2024).[3] Safety Data Sheet: N-Ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide.[1][2][3][5] (Used as surrogate for hazard classification).[3] Link[1][2][3]

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.[1][2]Link[1][2][3]

  • PubChem. (2025).[3][6] Compound Summary: 1H-Pyrazole-4-carboxamide.[1][2][3][5][6][7][8] National Library of Medicine. Link

Personal protective equipment for handling 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols and operational guidance for handling 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. As a compound featuring both a piperidine and a pyrazole moiety, a thorough understanding of its potential hazards is critical for ensuring personnel safety and experimental integrity. This guide is structured to provide researchers, scientists, and drug development professionals with a direct, field-tested framework for safe handling, from risk assessment to disposal.

Hazard Profile and Risk Assessment

While a specific, comprehensive toxicological profile for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is not widely available, a risk assessment can be constructed based on data from structurally similar compounds. The primary hazards are associated with its pyrazole and piperidine functional groups.

Safety data for analogous compounds, such as N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, indicate clear hazard classifications.[1] The consensus hazards for this chemical class are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The piperidine component is a cyclic aliphatic amine known to be corrosive and readily absorbed through the skin.[2] Pyrazole derivatives, while possessing a wide range of biological activities, can also present toxicological concerns, including the potential for forming harmful nitroso compounds under certain conditions.[3][4] Therefore, all handling procedures must assume the compound is hazardous upon contact, inhalation, and ingestion.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks of skin, eye, and respiratory irritation. The following table outlines the minimum required PPE for handling 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide.

Protection Type Required PPE Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards to protect against splashes, as the compound is a serious eye irritant.[5] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., handling bulk quantities, preparing solutions).[6]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Wear two pairs of nitrile gloves. Inspect the outer gloves for any signs of degradation or puncture before use.[7] Due to the piperidine moiety's potential for skin absorption, immediate removal and disposal of contaminated gloves is critical.[2][8]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA fully buttoned, flame-resistant lab coat is required to protect against incidental contact and splashes.[9] For handling larger quantities, an additional chemical-resistant apron should be worn.[10] Contaminated clothing must be removed immediately and laundered separately.[11]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure.[11] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges is required.[10]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following procedure outlines the essential steps for safely handling the compound from preparation to task completion.

Pre-Operational Checks:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather the chemical, solvents, glassware, and spill kit before starting work to minimize movement in and out of the controlled area.

  • Review Emergency Procedures: Confirm the location and functionality of the nearest safety shower and eyewash station.[12]

Handling Operations:

  • Don PPE: Put on all required PPE in the correct sequence (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Conduct Work in Fume Hood: Perform all weighing, transferring, and solution preparations deep within the sash of a certified chemical fume hood.

  • Minimize Dust Generation: When handling the solid powder, use techniques that minimize dust formation. Clean up any minor dust spills immediately with a damp cloth.[11]

  • Container Management: Keep the container tightly sealed when not in use.[1]

Post-Operational Procedures:

  • Decontaminate Workspace: Wipe down the work area within the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. Outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase a Verify Fume Hood Certification b Assemble All Materials & Spill Kit a->b c Review Emergency Procedures b->c d 1. Don Full PPE c->d e 2. Handle Compound in Fume Hood d->e f 3. Secure & Store Compound e->f g 4. Decontaminate Work Area f->g h 5. Doff PPE (Contaminated Waste) g->h i 6. Wash Hands Thoroughly h->i G cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill (Outside Hood / Large) spill Spill Occurs assess Assess Hazard (Size & Location) spill->assess alert_minor Alert Area Personnel assess->alert_minor Minor alert_major EVACUATE LAB assess->alert_major Major contain Contain with Spill Kit alert_minor->contain cleanup Collect in Waste Container contain->cleanup decon Decontaminate Surface cleanup->decon isolate Isolate Area (Close Doors) alert_major->isolate contact Contact EHS / Emergency Response isolate->contact await Await Professional Response contact->await

Caption: Decision workflow for chemical spill response.

Chemical Waste Disposal

All waste generated from handling 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

Procedure:

  • Segregation: Do not mix this waste stream with other chemical waste unless compatibility is confirmed.

  • Containment: Collect all solid and liquid waste in separate, clearly labeled, and sealable hazardous waste containers. [11]3. Labeling: The waste container label must include the full chemical name, "Hazardous Waste," and the associated hazards (Irritant).

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant or your institution's EHS department, in accordance with all local, state, and federal regulations. [1][13]

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. (2025). Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • N-Ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide Safety D
  • SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride. (2025). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxamide Hemisulf
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors. (2022).
  • Personal Protective Equipment (PPE). CHEMM.
  • 3-Amino-1H-pyrazole-4-carboxamide hemisulphate Safety D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • SAFETY DATA SHEET - N-Boc-1H-pyrazole-1-carboxamidine. (2025). Fisher Scientific.
  • 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride Safety Data Sheet.
  • Essential Safety Protocols for Handling Novel Chemical Compounds. (2025). Benchchem.
  • Safety d
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Piperidine: Human health tier II assessment. (2016).
  • SOP for Water Reactive Compounds (Class I). (2022). University of Washington.
  • Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). British Journal of Clinical Pharmacology.
  • Emergency Response Guide for Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.